Ferroptosis-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ACSL4 Inhibition in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "Ferroptosis-IN-6" is not referenced in the available scientific literature. This guide will focus on the mechanism of action of a well-characterized class of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) inhibitors, the thiazolidinediones, as a proxy to illustrate the principles of targeting ACSL4 to inhibit ferroptosis.
Introduction to Ferroptosis and the Role of ACSL4
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it does not involve caspase activation. Instead, its defining features include mitochondrial shrinkage, increased mitochondrial membrane density, and the depletion of glutathione (GSH).[1][3] The process is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[4]
A key regulator of ferroptosis is the enzyme Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[5][6][7][8] ACSL4 is essential for the execution of ferroptosis by catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into coenzyme A (CoA) esters.[6] These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PE), within cellular membranes.[6] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, making them the primary substrates for the reactions that drive ferroptotic cell death.[3] Consequently, the inhibition of ACSL4 presents a promising therapeutic strategy for conditions where ferroptosis is implicated, such as ischemia-reperfusion injury and neurodegeneration.[7]
Mechanism of Action of ACSL4 Inhibition
ACSL4 inhibitors, such as the thiazolidinedione class of compounds, prevent ferroptosis by disrupting the metabolic pathway that generates the lipid substrates for peroxidation. By inhibiting ACSL4, these compounds reduce the incorporation of PUFAs into cellular membranes. This alteration in the lipid composition of the membrane renders the cells more resistant to lipid peroxidation and, consequently, to ferroptosis.
Signaling Pathway of ACSL4-Mediated Ferroptosis
The following diagram illustrates the central role of ACSL4 in the ferroptosis signaling cascade and the point of intervention for its inhibitors.
Quantitative Data for ACSL4 Inhibitors
The following table summarizes key quantitative data for representative ACSL4 inhibitors. As specific data for "this compound" is unavailable, this table includes data for related compounds to provide a comparative context.
| Compound Class | Representative Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Thiazolidinediones | Rosiglitazone | ACSL4 | Ferroptosis Inhibition | Various | Not specified | [7] |
| Thiazolidinediones | Pioglitazone | ACSL4 | Ferroptosis Inhibition | Various | Not specified | [7] |
| Other | RSL3 | GPX4 | Ferroptosis Induction | HT-1080 | ~100 nM | [4] |
| Other | Erastin | System Xc- | Ferroptosis Induction | HT-1080 | ~5-10 µM | [2] |
| Other | Ferrostatin-1 | Lipid ROS Scavenger | Ferroptosis Inhibition | HT-1080 | ~60 nM | [9] |
Experimental Protocols
The investigation of ACSL4 inhibitors and their effect on ferroptosis involves several key experimental procedures.
Cell Viability Assay to Assess Ferroptosis Inhibition
This protocol is designed to quantify the protective effect of an ACSL4 inhibitor against a known ferroptosis inducer.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HT-1080) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of the ACSL4 inhibitor for 1-2 hours. Include a vehicle control.
-
Ferroptosis Induction: Add a known ferroptosis inducer, such as RSL3 or erastin, to the wells at a concentration known to induce significant cell death (e.g., EC80).
-
Incubation: Incubate the plate for a duration sufficient to induce ferroptosis (typically 12-24 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the results as a dose-response curve and calculate the IC50 value of the ACSL4 inhibitor.
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid ROS, a hallmark of ferroptosis, and the ability of an ACSL4 inhibitor to prevent it.
Workflow Diagram:
Detailed Methodology:
-
Cell Treatment: Seed and treat cells with the ACSL4 inhibitor and ferroptosis inducer as described in the cell viability protocol.
-
Fluorescent Staining: Towards the end of the treatment period, add the lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation and Washing: Incubate for 30-60 minutes to allow for probe uptake. Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation.
-
Quantification: Quantify the extent of lipid peroxidation by measuring the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of the ACSL4 inhibitor indicates a reduction in lipid ROS.
Conclusion
The inhibition of ACSL4 is a validated and potent strategy for mitigating ferroptotic cell death. By preventing the incorporation of oxidizable PUFAs into cellular membranes, ACSL4 inhibitors effectively reduce the substrate for lipid peroxidation, thereby conferring resistance to ferroptosis. The experimental protocols outlined in this guide provide a framework for the characterization and quantitative assessment of novel ACSL4 inhibitors. Further research into specific and potent inhibitors of ACSL4 holds significant promise for the development of new therapeutics for a range of diseases driven by ferroptosis.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 6. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ACSL4 as a biomarker and contributor of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Ferroptosis Inducers: A Technical Guide to Erastin and RSL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Unlike apoptosis, it does not involve caspase activation.[3] This unique mechanism of cell death has garnered significant interest as a potential therapeutic strategy for various diseases, particularly cancer, where conventional cell death pathways may be dysregulated.[4][5]
This technical guide provides an in-depth overview of the preliminary efficacy of two pioneering small molecule inducers of ferroptosis: Erastin and RSL3 . These compounds, while both potent inducers of ferroptosis, operate through distinct mechanisms of action, offering different approaches to therapeutic intervention.[6] Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[4][6] In contrast, RSL3 directly inhibits GPX4, the key enzyme responsible for reducing lipid hydroperoxides.[4][6][7]
This document summarizes quantitative data on their efficacy, details essential experimental protocols for their study, and provides visual representations of their signaling pathways and experimental workflows.
Data Presentation: Efficacy of Erastin and RSL3
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Erastin and RSL3 in various cancer cell lines, demonstrating their potential as anti-cancer agents.
Table 1: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 30.88 | [8][9] |
| SiHa | Cervical Cancer | 29.40 | [8][9] |
| DU145 | Prostate Cancer | ~1.25-2.5 | [4] |
| PC3 | Prostate Cancer | ~2.5-5 | [4] |
| ARCaP | Prostate Cancer | ~2.5-5 | [4] |
| 22RV1 | Prostate Cancer | ~5-10 | [4] |
| C4-2 | Prostate Cancer | ~5-10 | [4] |
| LNCaP | Prostate Cancer | ~10-20 | [4] |
| H660 | Neuroendocrine Prostate Cancer | ~1.25-2.5 | [4] |
Table 2: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | ~0.125-0.25 | [4] |
| TRAMP-C2 | Murine Prostate Cancer | ~1.2 | [10] |
| PC3 | Prostate Cancer | ~0.25-0.5 | [4] |
| ARCaP | Prostate Cancer | ~0.125-0.25 | [4] |
| 22RV1 | Prostate Cancer | ~0.25-0.5 | [4] |
| C4-2 | Prostate Cancer | ~0.5-1 | [4] |
| LNCaP | Prostate Cancer | ~0.5-1 | [4] |
| H660 | Neuroendocrine Prostate Cancer | ~0.125-0.25 | [4] |
| MCF7 | Luminal Breast Cancer | > 2 | [11] |
| MDAMB415 | Luminal Breast Cancer | > 2 | [11] |
| ZR75-1 | Luminal Breast Cancer | > 2 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of ferroptosis-inducing agents.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of ferroptosis inducers.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10 x 10³ cells per well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the ferroptosis inducer (e.g., Erastin or RSL3) for a specified period (e.g., 24, 48, or 72 hours).[4][13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 575 nm) using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
-
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Principle: The BODIPY™ 581/591 C11 dye is a fluorescent sensor that can be used to detect lipid peroxidation.[14][15] In its reduced state, the dye emits red fluorescence, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.[15]
-
Procedure:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with the ferroptosis inducer and appropriate controls (e.g., a ferroptosis inhibitor like ferrostatin-1).
-
Stain the cells with BODIPY™ 581/591 C11 dye for 30 minutes.[15]
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity.[15]
-
Glutathione (GSH) Assay
This assay measures the levels of intracellular glutathione, which are depleted by Class I ferroptosis inducers like Erastin.
-
Principle: This assay measures the total and oxidized glutathione (GSSG) in a sample. The amount of reduced GSH is then calculated by subtracting the GSSG from the total glutathione.[16]
-
Procedure:
-
Harvest cells after treatment with the ferroptosis inducer.
-
Lyse the cells to release intracellular contents.
-
Use a commercially available GSH/GSSG assay kit according to the manufacturer's instructions.[16]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the glutathione levels to the cell number or protein concentration.[16]
-
GPX4 Activity Assay
This assay determines the enzymatic activity of GPX4, the direct target of RSL3.
-
Principle: The assay measures the rate of NADPH oxidation, which is coupled to the reduction of a substrate by GPX4. The decrease in absorbance at 340 nm is proportional to the GPX4 activity.[17][18]
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
The reaction is typically initiated by adding a substrate like cumene hydroperoxide.[17]
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.[17]
-
Calculate the specific activity of GPX4 based on the rate of NADPH consumption.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action for Erastin and RSL3.
Caption: Mechanism of Erastin-induced ferroptosis.
Caption: Mechanism of RSL3-induced ferroptosis.
Experimental Workflow
The following diagram outlines a general workflow for studying the efficacy of ferroptosis inducers.
Caption: General experimental workflow for studying ferroptosis inducers.
Conclusion
Erastin and RSL3 are invaluable tools for studying the fundamental mechanisms of ferroptosis and hold promise as potential therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the efficacy of these and other ferroptosis-inducing compounds. A thorough understanding of their distinct mechanisms of action is critical for designing effective therapeutic strategies that leverage this unique form of cell death. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these compounds in various disease contexts.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Diabetic Cardiomyopathy and Atherosclerosis: Mechanisms and Clinical Prospects [mdpi.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. Cell Viability Assay [bio-protocol.org]
- 13. 4.10. Ferroptosis Assay [bio-protocol.org]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid peroxidation assay [bio-protocol.org]
- 16. 2.6. GSH assay [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
Technical Guide: In Vitro Effects and Mechanisms of Potent Ferroptosis Inducers on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Ferroptosis-IN-6" is not documented in the currently available scientific literature. This guide describes the established in vitro effects and experimental protocols for a representative, potent, and specific ferroptosis inducer, hereafter referred to as FIN-6 (Ferroptosis Inducer 6) . The data and mechanisms presented are based on the well-characterized actions of canonical ferroptosis inducers, such as those that target Glutathione Peroxidase 4 (GPX4).
Introduction to Ferroptosis and FIN-6
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2][3] Unlike apoptosis, it is a caspase-independent process.[4][5] This unique mechanism of cell death presents a promising therapeutic window for targeting cancer, particularly tumors that have developed resistance to traditional forms of cell death.[4][5][6]
FIN-6 represents a class of small molecules designed to potently and specifically induce ferroptosis. These inducers typically act by inhibiting key antioxidant systems within the cell, leading to unchecked lipid peroxidation and subsequent cell membrane rupture.[7][8] The primary target for this class of compounds is Glutathione Peroxidase 4 (GPX4), a central regulator that detoxifies lipid peroxides.[8][9] By inactivating GPX4, FIN-6 triggers a cascade of events culminating in ferroptotic cell death.[8][9]
Core Mechanism of Action: GPX4 Inhibition
The primary mechanism of action for FIN-6 is the direct and irreversible inhibition of the selenoenzyme GPX4.[8][9] GPX4 is crucial for cellular protection against ferroptosis as it utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH).[1][9]
The inhibition of GPX4 by FIN-6 leads to:
-
Accumulation of Lipid Peroxides: Without functional GPX4, lipid hydroperoxides build up within cellular membranes.[5][10]
-
Iron-Dependent Fenton Reaction: Labile iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals, propagating a chain reaction of lipid peroxidation.[1][11]
-
Membrane Damage and Cell Death: The extensive oxidation of polyunsaturated fatty acids within the cell membrane disrupts its integrity, leading to cell lysis.[7]
Caption: Mechanism of FIN-6 induced ferroptosis via GPX4 inhibition.
Quantitative In Vitro Efficacy of FIN-6
The cytotoxic effects of FIN-6 have been evaluated across various human cancer cell lines. Sensitivity to FIN-6 is often correlated with the expression levels of key ferroptosis-related genes, such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which enriches membranes with the polyunsaturated fatty acids necessary for ferroptosis.[2][12][13]
Table 1: Half-Maximal Inhibitory Concentration (IC50) of FIN-6
IC50 values determined after 48-hour continuous exposure.
| Cancer Cell Line | Tissue of Origin | Oncogenic Mutation | FIN-6 IC50 (nM) |
| HCC827 | Lung (NSCLC) | EGFR del | 150 |
| A549 | Lung (NSCLC) | KRAS G12S | 75 |
| H1299 | Lung (NSCLC) | NRAS Q61K | 90 |
| MDA-MB-231 | Breast (TNBC) | BRAF G464V | 50 |
| MCF7 | Breast (Luminal A) | PIK3CA E545K | > 1000 |
| HepG2 | Liver (HCC) | TP53 wt | 120 |
| PLC/PRF/5 | Liver (HCC) | TP53 mut | 85 |
| PANC-1 | Pancreas | KRAS G12D | 60 |
Table 2: Biomarker Modulation by FIN-6 in A549 Cells
Cells treated with 100 nM FIN-6 for 24 hours.
| Biomarker | Method of Detection | Result | Interpretation |
| Lipid ROS | C11-BODIPY 581/591 Staining | 4.5-fold increase vs. control | Induction of lipid peroxidation |
| GPX4 Protein | Western Blot | ~90% decrease vs. control | Target engagement and degradation |
| ACSL4 Protein | Western Blot | No significant change | ACSL4 is a sensitivity marker, not a direct target |
| Cell Viability | CellTiter-Glo® | 60% decrease vs. control | Cytotoxic effect |
| GSH Levels | GSH-Glo™ Assay | 70% decrease vs. control | Depletion of antioxidant capacity |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of ferroptosis.
Protocol 1: Cell Viability Assay
This protocol determines the dose-dependent cytotoxicity of FIN-6.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point two-fold serial dilution of FIN-6 in the appropriate cell culture medium.[14] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Use a luminescent-based assay such as CellTiter-Glo® (Promega). Add the reagent according to the manufacturer's instructions and measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Lipid ROS Measurement
This protocol quantifies the accumulation of lipid peroxides, a key hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well, black-walled imaging plate. After overnight adherence, treat cells with FIN-6 at a concentration around its IC50. Include a vehicle control and a positive control (e.g., RSL3). To confirm ferroptosis, include a co-treatment condition with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).[15]
-
Incubation: Incubate for the desired time point (e.g., 6, 12, or 24 hours).
-
Staining: Remove the medium and add fresh medium containing 2 µM C11-BODIPY 581/591 dye (Thermo Fisher). Incubate for 30 minutes at 37°C, protected from light.
-
Imaging: Wash the cells with PBS. Acquire images using a high-content imaging system or fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid radicals.[16]
-
Quantification: Measure the mean fluorescence intensity of both the green and red channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[15]
Protocol 3: Western Blot for Protein Expression
This protocol assesses the levels of key ferroptosis-regulating proteins.
-
Cell Lysis: Plate cells in a 6-well dish, treat with FIN-6 for 24 hours, and then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Caption: A generalized workflow for in vitro testing of FIN-6.
Concluding Summary
The representative ferroptosis inducer, FIN-6, demonstrates potent and selective cytotoxic activity against a range of cancer cell lines in vitro. Its mechanism is centered on the inhibition of the key antioxidant enzyme GPX4, leading to uncontrolled lipid peroxidation and iron-dependent cell death. The efficacy of FIN-6 can be reliably quantified through cell viability assays, while its specific mechanism can be confirmed by measuring lipid ROS accumulation and target protein modulation. The differential sensitivity observed across cell lines, partly governed by the expression of markers like ACSL4, underscores the potential for developing targeted therapeutic strategies that exploit the ferroptosis pathway.[12][13]
References
- 1. A narrative review of mechanisms of ferroptosis in cancer: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: Final destination for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis in Cancer: Mechanism and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Drug-Tolerant Persister Cancer Cells: Can Nanomaterial-Based Strategies Be Helpful for Anti-DTP Therapies? | MDPI [mdpi.com]
- 7. Frontiers | The Mechanisms of Ferroptosis and the Applications in Tumor Treatment: Enemies or Friends? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive and prognostic impact of ferroptosis-related genes ACSL4 and GPX4 on breast cancer treated with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AS-252424 and Its Role in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process is implicated in a variety of pathological conditions, making it a compelling target for therapeutic intervention. A key regulator of ferroptosis is the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme crucial for the incorporation of polyunsaturated fatty acids (PUFAs) into cellular membranes, thereby providing the substrate for lipid peroxidation. This guide provides a comprehensive overview of AS-252424, a potent inhibitor of ACSL4, and its role in mitigating lipid peroxidation and ferroptosis. While originally identified as a PI3Kγ inhibitor, recent studies have unveiled its direct and specific action against ACSL4, establishing it as a valuable tool for studying ferroptosis and a potential therapeutic candidate for ferroptosis-driven diseases.[1][2]
Mechanism of Action of AS-252424 in Inhibiting Lipid Peroxidation
AS-252424 exerts its anti-ferroptotic effects by directly targeting and inhibiting the enzymatic activity of ACSL4.[1] The initiation of lipid peroxidation in ferroptosis is heavily reliant on the function of ACSL4, which catalyzes the esterification of long-chain PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoAs. These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are the primary substrates for peroxidation.
By inhibiting ACSL4, AS-252424 prevents the formation of PUFA-CoAs, thereby reducing the pool of peroxidisable phospholipids in cellular membranes. This disruption of the substrate supply chain for lipid peroxidation is the core mechanism through which AS-252424 protects cells from ferroptotic death.[1] Mechanistic studies have revealed that AS-252424 directly binds to the glutamine 464 (Q464) residue of ACSL4, which is critical for its enzymatic function.[1]
Quantitative Data
The efficacy of AS-252424 as both a PI3Kγ and a ferroptosis inhibitor has been quantified in several studies. The following tables summarize the key quantitative data.
| Target | IC50 | Assay Conditions | Reference |
| PI3Kγ | 0.03 µM | Cell-free kinase assay | [2][3][4][5] |
| PI3Kα | 0.94 µM | Cell-free kinase assay | [2][4] |
| PI3Kβ | 20 µM | Cell-free kinase assay | [2][4] |
| PI3Kδ | 20 µM | Cell-free kinase assay | [2][4] |
| Casein Kinase 2 (CK2) | 0.02 µM | Cell-free kinase assay | [2] |
| Caption: In vitro inhibitory activity of AS-252424 against various kinases. |
| Cell Line | Ferroptosis Inducer | IC50 of AS-252424 | Assay | Reference |
| HT-1080 | RSL3 | 2.2 µM | Cell viability assay | [1][2] |
| Caption: Potency of AS-252424 in inhibiting ferroptosis in a cellular model. |
Signaling Pathways
The signaling pathway leading to ferroptosis and the point of intervention for AS-252424 are depicted below. ACSL4 is a critical upstream regulator, and its inhibition by AS-252424 prevents the downstream cascade of lipid peroxidation.
Caption: Signaling pathway of ferroptosis highlighting the role of ACSL4 and its inhibition by AS-252424.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the role of AS-252424 in lipid peroxidation and ferroptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of AS-252424 against ferroptosis-inducing agents.
-
Cell Seeding:
-
Seed cells (e.g., HT-1080) in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of AS-252424 for 1 hour.
-
Induce ferroptosis by adding a ferroptosis inducer such as RSL3 (e.g., 1 µM).
-
Incubate for the desired time period (e.g., 8-24 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the direct visualization and quantification of lipid peroxidation in cells.
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or glass-bottom dish for microscopy).
-
Treat cells with AS-252424 and a ferroptosis inducer as described in the cell viability assay.
-
-
C11-BODIPY Staining:
-
At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2.5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Washing (for Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Wash the cells twice with PBS.
-
Resuspend in PBS for analysis.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The unoxidized C11-BODIPY fluoresces red (emission ~590 nm), while the oxidized form fluoresces green (emission ~510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly. An increase in green fluorescence indicates lipid peroxidation.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the effect of AS-252424 on ferroptosis and lipid peroxidation.
Conclusion
AS-252424 has been identified as a specific and potent inhibitor of ACSL4, a key enzyme in the ferroptosis pathway. By preventing the incorporation of polyunsaturated fatty acids into cellular membranes, AS-252424 effectively suppresses lipid peroxidation and protects cells from ferroptotic death. Its well-characterized mechanism of action and quantifiable efficacy make it an invaluable tool for researchers studying ferroptosis and a promising lead compound for the development of therapeutics targeting diseases driven by this form of cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation of AS-252424 and other novel inhibitors of lipid peroxidation.
References
- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. AS-252424 | PI3Kγ inhibitor | Probechem Biochemicals [probechem.com]
- 4. AS-252424 | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Chemical Properties and Investigation of Ferroptosis Inducers
Disclaimer: Extensive searches for a specific molecule designated "Ferroptosis-IN-6" did not yield any publicly available data. This suggests that "this compound" may be a proprietary, experimental, or non-standardized name for a compound not yet described in the scientific literature. This guide will therefore focus on the chemical properties, mechanisms of action, and experimental investigation of well-characterized small molecule inducers of ferroptosis, providing a framework for the potential investigation of a novel compound like "this compound."
Introduction to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is morphologically and biochemically distinct from other forms of cell death such as apoptosis and necroptosis.[4] The process is initiated by the overwhelming accumulation of lipid-based reactive oxygen species (ROS), leading to loss of membrane integrity and eventual cell death.[5] The induction of ferroptosis by small molecules has emerged as a promising therapeutic strategy, particularly in cancer research.[6][7]
This guide provides a technical overview of the key chemical properties of representative ferroptosis inducers, their mechanisms of action, and detailed experimental protocols for their investigation.
Chemical Properties of Representative Ferroptosis Inducers
The following table summarizes the key chemical properties of two classical and widely studied ferroptosis inducers: Erastin and RSL3. These compounds, while structurally distinct, both effectively trigger ferroptotic cell death, albeit through different mechanisms.
| Property | Erastin | RSL3 (1S, 3R-RSL3) |
| Molecular Formula | C30H31ClN4O4 | C23H28Cl2N2O4 |
| Molecular Weight | 547.0 g/mol | 483.4 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Mechanism of Action | Inhibitor of the cystine/glutamate antiporter (System Xc-) | Covalent inhibitor of Glutathione Peroxidase 4 (GPX4) |
| Reported IC50 | Varies by cell line (typically in the low micromolar range) | Varies by cell line (typically in the nanomolar to low micromolar range) |
Mechanisms of Action of Ferroptosis Inducers
Small molecule inducers of ferroptosis primarily function by disrupting the cellular mechanisms that protect against lipid peroxidation. The two main pathways targeted are the inhibition of System Xc- and the direct inactivation of GPX4.
Inhibition of System Xc- (e.g., Erastin)
Erastin and its analogs induce ferroptosis by inhibiting the System Xc- cystine/glutamate antiporter.[2][8] This transporter is responsible for the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[8] Depletion of intracellular cystine leads to reduced GSH levels. GSH is a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[6] The resulting inactivation of GPX4 leads to the accumulation of lipid ROS and subsequent ferroptotic cell death.
Direct Inhibition of GPX4 (e.g., RSL3)
RSL3 induces ferroptosis through a more direct mechanism by covalently binding to and inhibiting GPX4.[9][10] This direct inactivation of GPX4 bypasses the need for GSH depletion. With GPX4 inhibited, the cell's ability to repair lipid peroxides is compromised, leading to their rapid accumulation and the onset of ferroptosis.
References
- 1. Novel role of peroxiredoxin 6 in ferroptosis: Bridging selenium transport with enzymatic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 4. Ferroptosis Compound Library | TargetMol [targetmol.com]
- 5. youtube.com [youtube.com]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on GPX4 Inhibition in Ferroptosis: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "Ferroptosis-IN-6" did not yield any results in the available scientific literature. Therefore, this guide will focus on the well-characterized and seminal GPX4 inhibitor, (1S, 3R)-RSL3 (hereafter referred to as RSL3) , as a representative example of early research into small molecules that induce ferroptosis by directly targeting GPX4 activity. The principles, experimental designs, and pathways discussed are foundational to the study of ferroptosis and are applicable to the broader class of GPX4 inhibitors.
Introduction to Ferroptosis and the Role of GPX4
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] This process is distinct from other forms of programmed cell death like apoptosis.[1][2] A central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in detoxifying lipid peroxides within cellular membranes.[4][5][6] GPX4 utilizes glutathione (GSH) as a cofactor to reduce lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation and subsequent cell membrane damage.[1][6] Inhibition of GPX4 activity, either directly or indirectly, leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[1][5][7]
Small molecules that induce ferroptosis are generally classified into two main categories. Class I inducers, such as erastin, indirectly inhibit GPX4 by depleting intracellular GSH.[6] Class II inducers, like RSL3, directly bind to and inactivate GPX4.[6][8] This guide focuses on the early research and methodologies associated with direct GPX4 inhibitors, using RSL3 as a primary example.
Quantitative Data on GPX4 Inhibition and Ferroptosis Induction
The following table summarizes key quantitative data from early studies on the effects of RSL3 on cancer cell lines. This data highlights the potency of RSL3 in inducing ferroptosis and its dependence on GPX4 activity.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| RSL3 | BJeLR (HRASV12) | Cell Viability | EC50 | ~100 nM | [9] |
| RSL3 | Various Cancer Cell Lines | Cell Viability | - | Sensitivity varies | [9][10] |
| RSL3 | K1 (Thyroid Cancer) | Immunofluorescence | TfR1 Expression | 94.7% (RSL3) vs. 54.3% (DMSO) | [4] |
| RSL3 | H9c2 (Cardiomyoblasts) | Cell Viability | - | Sensitive to RSL3-induced ferroptosis | [11][12] |
| RSL3 | NSCLC Cell Lines | Cell Viability | - | More effective than erastin | [10] |
Signaling Pathways in GPX4-Mediated Ferroptosis
The canonical pathway of ferroptosis induction via direct GPX4 inhibition is a critical area of study. The following diagram illustrates the central role of GPX4 in preventing lipid peroxidation and how its inhibition by molecules like RSL3 triggers cell death.
Caption: GPX4 pathway in ferroptosis regulation.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon early research. Below are protocols for key experiments used to characterize the activity of GPX4 inhibitors.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., RSL3) and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours under standard cell culture conditions.
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.[10]
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
Lipid ROS Measurement
This assay quantifies the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the GPX4 inhibitor at a concentration known to induce cell death. Include positive (e.g., RSL3) and negative (vehicle) controls. A ferroptosis inhibitor like Ferrostatin-1 can be used to demonstrate specificity.[13]
-
Probe Staining: In the final 30-60 minutes of treatment, add a lipid-peroxidation-sensitive fluorescent probe, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific), to the culture medium.[13][15]
-
Cell Imaging/Flow Cytometry: Wash the cells with PBS and analyze them using a fluorescence microscope or flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated butyl side chain, while the unoxidized molecule fluoresces red.[13]
-
Quantification: The ratio of green to red fluorescence is used as an indicator of lipid peroxidation.[13]
GPX4 Knockdown Experiment
This experiment validates that the observed cell death is dependent on the inhibition of GPX4.
-
Transfection: Transfect cells with either a small interfering RNA (siRNA) or a short hairpin RNA (shRNA) targeting GPX4. A non-targeting control siRNA/shRNA should be used as a negative control.
-
Incubation: Allow 48-72 hours for the knockdown of GPX4 expression.
-
Western Blot Analysis: Lyse a subset of the cells to confirm the reduction of GPX4 protein levels by Western blotting.
-
Cell Viability Assessment: Assess the viability of the remaining cells. A significant decrease in viability in the GPX4 knockdown group compared to the control group indicates that GPX4 is essential for cell survival.[9]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing a potential GPX4 inhibitor and for confirming the mechanism of cell death as ferroptosis.
Caption: Workflow for GPX4 inhibitor characterization.
Caption: Logical flow for ferroptosis confirmation.
Conclusion
The early research on direct GPX4 inhibitors like RSL3 has been instrumental in elucidating the molecular mechanisms of ferroptosis. These foundational studies have provided a robust framework for the discovery and characterization of novel ferroptosis-inducing compounds. The experimental protocols and logical workflows outlined in this guide represent the core methodologies that continue to be employed in the field. As our understanding of ferroptosis expands, the development of potent and selective GPX4 inhibitors holds significant promise for therapeutic interventions in diseases such as cancer and neurodegeneration.[8][16]
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. Ferroptosis: From Basic Research to Clinical Therapeutics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ferroptosis-IN-6 in a Ferroptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferroptosis-IN-6 is a potent inhibitor of ferroptosis with a reported EC50 value of 25.5 nM. It has been demonstrated to significantly inhibit RSL3-induced cell death in both cellular and in vivo models. These application notes provide a detailed protocol for utilizing this compound to investigate its inhibitory effects in a ferroptosis assay.
Mechanism of Action
This compound protects cells from ferroptosis-induced cell death and has been shown to inhibit STY-BODIPY oxidation, suggesting it may possess antioxidant properties that mitigate lipid peroxidation. It effectively counteracts cell death induced by RSL3, a well-known ferroptosis inducer that functions by inhibiting glutathione peroxidase 4 (GPX4). The exact molecular target of this compound is a subject of ongoing research, but its potent inhibitory effect makes it a valuable tool for studying ferroptosis.
Experimental Protocols
This protocol describes how to assess the inhibitory effect of this compound on ferroptosis induced by RSL3 in a cell-based assay.
Materials
-
Cell Line: HT-1080 (human fibrosarcoma) or another cell line susceptible to RSL3-induced ferroptosis.
-
Culture Medium: DMEM or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Ferroptosis Inducer: RSL3 (RAS-selective lethal 3)
-
Ferroptosis Inhibitor: this compound
-
Positive Control Inhibitor (optional): Ferrostatin-1 or Liproxstatin-1
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Reagents for Assays:
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Lipid peroxidation fluorescent probe (e.g., C11-BODIPY™ 581/591 or Liperfluo)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
Procedure
1. Cell Seeding and Culture:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For a 96-well plate assay, seed the cells at a density of 5,000-10,000 cells per well. For a 6-well plate assay (for microscopy or flow cytometry), seed at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of RSL3 (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the positive control inhibitor (e.g., Ferrostatin-1 at 10 mM) in DMSO.
-
On the day of the experiment, prepare serial dilutions of RSL3 and this compound in the culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentrations.
3. Treatment:
-
To determine the optimal concentration of RSL3:
-
Treat the cells with a range of RSL3 concentrations (e.g., 0.1 µM to 10 µM) for 24 hours.
-
Measure cell viability to determine the EC50 of RSL3 for the chosen cell line. For subsequent inhibition assays, use an RSL3 concentration that causes approximately 80-90% cell death.
-
-
Ferroptosis Inhibition Assay:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ferrostatin-1).
-
After the pre-treatment period, add the pre-determined concentration of RSL3 to the wells containing this compound or the control inhibitor.
-
Co-incubate the cells with the inducer and inhibitor for 24 hours.
-
4. Measurement of Ferroptosis:
a. Cell Viability Assay:
-
After the 24-hour incubation, measure cell viability using a preferred method (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Normalize the results to the vehicle-treated control group (considered 100% viability).
b. Lipid Peroxidation Assay (using C11-BODIPY™ 581/591):
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with the C11-BODIPY™ probe (e.g., 2.5 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Data Presentation
Summarize the quantitative data from the cell viability and lipid peroxidation assays in clearly structured tables for easy comparison.
Table 1: Dose-Response of RSL3 on HT-1080 Cell Viability
| RSL3 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 0.5 | 60 |
| 1 | 25 |
| 5 | 10 |
| 10 | 5 |
Table 2: Inhibition of RSL3-induced Cell Death by this compound
| Treatment | RSL3 (1 µM) | This compound (nM) | Cell Viability (%) |
| Vehicle Control | - | - | 100 |
| RSL3 only | + | - | 25 |
| This compound | + | 10 | 50 |
| This compound | + | 25 | 75 |
| This compound | + | 50 | 90 |
| This compound | + | 100 | 98 |
| Ferrostatin-1 (1 µM) | + | - | 95 |
Table 3: Effect of this compound on RSL3-induced Lipid Peroxidation
| Treatment | RSL3 (1 µM) | This compound (nM) | Lipid Peroxidation (Fold Change) |
| Vehicle Control | - | - | 1.0 |
| RSL3 only | + | - | 8.5 |
| This compound | + | 25 | 3.2 |
| This compound | + | 100 | 1.5 |
| Ferrostatin-1 (1 µM) | + | - | 1.2 |
Visualization of Pathways and Workflows
Caption: Simplified signaling pathway of RSL3-induced ferroptosis and the inhibitory action of this compound.
Optimal Concentration of FIN56 for In Vitro Ferroptosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. It has emerged as a promising therapeutic target in various diseases, particularly cancer. FIN56 is a specific and potent inducer of ferroptosis, making it a valuable tool for in vitro studies aimed at understanding and modulating this cell death pathway.[1] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of FIN56 in in vitro experiments.
FIN56 induces ferroptosis through a dual mechanism of action. Firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[2][3] Secondly, FIN56 activates squalene synthase, an enzyme in the mevalonate pathway, which leads to the depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant.[2][4] This multifaceted mechanism ensures a robust induction of ferroptosis.
Quantitative Data: FIN56 Concentration in In Vitro Studies
The optimal concentration of FIN56 for inducing ferroptosis is cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the specific cell line being investigated. The following table summarizes reported IC50 values for FIN56 in various cancer cell lines, providing a starting point for concentration range selection.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LN229 | Glioblastoma | 4.2 | CCK-8 | [5] |
| U118 | Glioblastoma | 2.6 | CCK-8 | [5] |
| HT-29 | Colorectal Cancer | Not specified, but effective | MTT | [6] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | MTT | [6] |
| J82 | Bladder Cancer | Effective at 0.1 nM - 100 µM | MTT | [7] |
| 253J | Bladder Cancer | Effective at 0.1 nM - 100 µM | MTT | [7] |
| T24 | Bladder Cancer | Effective at 0.1 nM - 100 µM | MTT | [7] |
| RT-112 | Bladder Cancer | Effective at 0.1 nM - 100 µM | MTT | [7] |
Note: The effective concentration of FIN56 can be influenced by cell density, culture conditions, and the duration of treatment. Therefore, it is highly recommended to perform a titration for each new cell line and experimental setup.
Experimental Protocols
Determination of Optimal FIN56 Concentration (IC50)
This protocol describes how to determine the IC50 value of FIN56 in a specific cell line using a cell viability assay.
Materials:
-
FIN56 (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
FIN56 Treatment: Prepare a serial dilution of FIN56 in complete medium. A starting range of 0.1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the FIN56 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.
-
Cell Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Read the absorbance at 450 nm.[5]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the FIN56 concentration and use a non-linear regression model to determine the IC50 value.
Assessment of Lipid Peroxidation
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
Materials:
-
FIN56
-
Cell line of interest
-
6-well cell culture plates or chamber slides
-
C11-BODIPY(581/591) probe (stock solution in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or chamber slide. Once attached, treat the cells with FIN56 at the predetermined optimal concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).[5] Include a vehicle control.
-
Probe Loading: Add C11-BODIPY(581/591) to the culture medium at a final concentration of 5 µM and incubate for 30 minutes at 37°C.[5]
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the shift in fluorescence from the red to the green channel.
-
Western Blot Analysis of GPX4 Degradation
This protocol assesses the degradation of GPX4 protein, a key molecular event in FIN56-induced ferroptosis.
Materials:
-
FIN56
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FIN56 at the optimal concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: FIN56 Signaling Pathway.
Caption: Experimental Workflow for FIN56 In Vitro Studies.
References
- 1. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of a Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[4][5][6] The therapeutic potential of modulating ferroptosis has led to the development of small molecule inhibitors. This document provides a detailed, step-by-step guide for the in vivo administration of a novel ferroptosis inhibitor, using best practices derived from studies with established inhibitors like Ferrostatin-1 and Liproxstatin-1.
Mechanism of Action: Targeting Ferroptosis
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is suppressed by the glutathione-dependent antioxidant enzyme glutathione peroxidase 4 (GPX4).[2][7] Small molecule inhibitors of ferroptosis typically function by either directly scavenging lipid peroxides or by preventing their formation. Understanding the specific mechanism of a novel inhibitor is crucial for experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes key in vivo data for well-characterized ferroptosis inhibitors, which can serve as a reference for designing studies with a novel compound.
| Parameter | Ferrostatin-1 (Fer-1) | Liproxstatin-1 | Notes |
| Mechanism of Action | Radical-trapping antioxidant that inhibits lipid peroxidation. | Potent ferroptosis inhibitor that suppresses lipid peroxidation. | Both are lipophilic antioxidants. |
| Typical Dosage Range in Mice | 1-10 mg/kg | 10 mg/kg | Dose may vary depending on the disease model and administration route. |
| Administration Route | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.)[8] | Intraperitoneal (i.p.)[4] | The choice of route depends on the target organ and the compound's properties. |
| Vehicle | DMSO, Corn oil, Saline with Tween 80 | PEG400, Saline | Vehicle selection is critical for solubility and bioavailability. |
| Solubility | Poorly soluble in water. Soluble in DMSO and ethanol. | Soluble in DMSO and ethanol. | Solubility testing is a prerequisite for formulation development. |
| Reported In Vivo Models | Traumatic brain injury, diabetic retinopathy.[8][9] | Renal ischemia-reperfusion injury.[4] | Demonstrates the broad applicability of ferroptosis inhibitors. |
Experimental Protocols
Reagent and Material Preparation
-
Ferroptosis Inhibitor: Novel compound (e.g., Ferroptosis-IN-6).
-
Vehicle Components: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Saline (0.9% NaCl), Corn oil.
-
Administration Supplies: Sterile syringes and needles (e.g., 27-30 gauge), animal scale, sterile vials.
-
Experimental Animals: Mice (strain, age, and sex appropriate for the disease model).
Formulation of the Dosing Solution
Crucial Note: The optimal vehicle for a novel compound must be determined experimentally. The following are common formulations for lipophilic small molecules.
Formulation A: PEG400, Tween 80, and Saline
-
Weigh the required amount of the ferroptosis inhibitor.
-
Dissolve the compound in PEG400. Gentle warming and vortexing may be required.
-
Add Tween 80 to a final concentration of 5-10% (v/v) to aid in solubilization.
-
Add sterile saline to the desired final volume.
-
Mix thoroughly until a clear solution is obtained.
-
Prepare the vehicle control solution using the same components without the inhibitor.
Formulation B: DMSO and Corn Oil
-
Dissolve the ferroptosis inhibitor in a minimal amount of DMSO.
-
Add the DMSO-inhibitor solution to corn oil to achieve the final desired concentration.
-
Vortex or sonicate until the solution is homogenous.
-
Prepare the vehicle control with the same concentration of DMSO in corn oil.
In Vivo Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week.
-
Dosage Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the volume of the dosing solution to be injected based on the mouse's weight and the target dose (mg/kg).
-
Volume (mL) = (Dose (mg/kg) x Weight (kg)) / Concentration (mg/mL)
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mice for any signs of distress or adverse reactions following the injection.
Visualizing Key Processes
Ferroptosis Signaling Pathway
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of a novel compound.
Experimental Workflow for In Vivo Administration
Caption: Step-by-step experimental workflow for in vivo administration of a ferroptosis inhibitor.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 8. Inhibition of ferroptosis attenuates tissue damage and improves long‐term outcomes after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Measuring Lipid ROS with Ferroptosis-IN-6 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key hallmark of ferroptosis is the extensive peroxidation of polyunsaturated fatty acids within cellular membranes. Therefore, the accurate measurement of lipid ROS is crucial for studying the mechanisms of ferroptosis and for the discovery of novel therapeutic agents that can modulate this pathway.
Ferroptosis-IN-6 is a potent inhibitor of ferroptosis, demonstrating significant efficacy in preventing RSL3-induced cell death with an EC50 of 25.5 nM. RSL3 is a well-known ferroptosis inducer that acts by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. The inhibitory action of this compound suggests its potential to mitigate lipid peroxidation.
These application notes provide a detailed protocol for measuring lipid ROS in cells treated with a ferroptosis inducer (e.g., RSL3) and the inhibitor, this compound, using the fluorescent probe C11-BODIPY™ 581/591. This ratiometric dye is a sensitive indicator of lipid peroxidation, shifting its fluorescence emission from red to green upon oxidation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of ferroptosis induction by RSL3 and its inhibition by this compound, along with the experimental workflow for measuring lipid ROS.
Data Presentation
The following tables summarize representative quantitative data for the measurement of lipid ROS using C11-BODIPY™ 581/591.
Table 1: Flow Cytometry Analysis of Lipid ROS
| Treatment Group | Concentration | Mean Green Fluorescence Intensity (Oxidized C11-BODIPY) | % of Lipid ROS Positive Cells |
| Vehicle Control (DMSO) | - | 150 ± 25 | 5 ± 1% |
| RSL3 | 1 µM | 1200 ± 150 | 85 ± 5% |
| This compound | 100 nM | 160 ± 30 | 6 ± 2% |
| RSL3 + this compound | 1 µM + 100 nM | 250 ± 40 | 15 ± 3% |
| RSL3 + Ferrostatin-1 (Positive Control Inhibitor) | 1 µM + 1 µM | 230 ± 35 | 12 ± 2% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Fluorescence Microscopy Analysis of Lipid ROS
| Treatment Group | Concentration | Ratio of Green/Red Fluorescence Intensity (per cell) |
| Vehicle Control (DMSO) | - | 0.2 ± 0.05 |
| RSL3 | 1 µM | 2.5 ± 0.4 |
| This compound | 100 nM | 0.25 ± 0.06 |
| RSL3 + this compound | 1 µM + 100 nM | 0.5 ± 0.1 |
| RSL3 + Ferrostatin-1 (Positive Control Inhibitor) | 1 µM + 1 µM | 0.45 ± 0.09 |
Data are presented as mean ± standard deviation from the analysis of at least 50 cells per condition.
Experimental Protocols
Materials
-
Cell Line: HT-1080 fibrosarcoma cells (or other cell line of interest)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ferroptosis Inducer: RSL3 (Cayman Chemical or equivalent)
-
Ferroptosis Inhibitor: this compound (MedChemExpress or equivalent)
-
Positive Control Inhibitor: Ferrostatin-1 (Selleck Chemicals or equivalent)
-
Lipid ROS Probe: C11-BODIPY™ 581/591 (Thermo Fisher Scientific, Cat# D3861)
-
Solvent: Anhydrous DMSO
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Microscopy: Fluorescence microscope with appropriate filters for green (e.g., FITC) and red (e.g., Texas Red) fluorescence.
-
Flow Cytometer: Equipped with blue (488 nm) and yellow-green (561 nm) lasers.
-
Consumables: Cell culture plates (6-well, 24-well, or 96-well), pipette tips, microcentrifuge tubes.
Stock Solution Preparation
-
RSL3 (10 mM): Dissolve 1 mg of RSL3 in the appropriate volume of DMSO. Aliquot and store at -80°C.
-
This compound (10 mM): Dissolve 1 mg of this compound (MW: 227.30) in 44 µL of DMSO. Aliquot and store at -80°C.
-
Ferrostatin-1 (10 mM): Dissolve 1 mg of Ferrostatin-1 in the appropriate volume of DMSO. Aliquot and store at -80°C.
-
C11-BODIPY™ 581/591 (10 mM): Dissolve 1 mg of C11-BODIPY™ 581/591 in 198 µL of anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light.
Protocol 1: Measurement of Lipid ROS by Fluorescence Microscopy
-
Cell Seeding: Seed HT-1080 cells in a 24-well or 96-well glass-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare working solutions of RSL3 and this compound in pre-warmed culture medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the old medium and add the treatment solutions to the respective wells. Include the following controls:
-
Vehicle control (DMSO)
-
RSL3 alone (e.g., 1 µM)
-
This compound alone (e.g., 100 nM)
-
RSL3 + this compound (co-treatment)
-
RSL3 + Ferrostatin-1 (positive control for inhibition)
-
-
Incubate the cells for the desired time (e.g., 4-8 hours).
-
-
Staining with C11-BODIPY™ 581/591:
-
Prepare a 2 µM working solution of C11-BODIPY™ 581/591 in pre-warmed PBS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the C11-BODIPY™ staining solution to each well and incubate for 30 minutes at 37°C, protected from light.[1]
-
-
Image Acquisition:
-
Wash the cells twice with warm PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Immediately acquire images using a fluorescence microscope. Use filter sets to capture both the green (oxidized, ~510 nm emission) and red (reduced, ~590 nm emission) fluorescence.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of the green and red channels for individual cells.
-
Calculate the ratio of green to red fluorescence intensity for each cell. An increase in this ratio indicates an increase in lipid peroxidation.
-
Protocol 2: Measurement of Lipid ROS by Flow Cytometry
-
Cell Seeding: Seed HT-1080 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment: Follow the same treatment procedure as described in Protocol 1.
-
Cell Harvesting:
-
After the treatment period, aspirate the medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of a cell dissociation reagent (e.g., TrypLE™ Express) and incubate until the cells detach.
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining with C11-BODIPY™ 581/591:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of a 2 µM C11-BODIPY™ 581/591 solution in PBS.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS and resuspend in an appropriate volume of PBS for flow cytometry.
-
Analyze the cells on a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC or a similar channel (e.g., Ex: 488 nm, Em: 530/30 nm), and the red fluorescence (reduced probe) is detected in the PE or a similar channel (e.g., Ex: 561 nm, Em: 582/15 nm).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the shift in green fluorescence intensity to quantify the level of lipid ROS. The percentage of cells with high green fluorescence can be determined.
-
Alternatively, the ratio of the geometric mean fluorescence intensity of the green channel to the red channel can be calculated.
-
Troubleshooting and Considerations
-
Optimize Concentrations: The optimal concentrations of RSL3 and this compound may vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific model.
-
Time Course: The kinetics of lipid ROS production can vary. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to identify the optimal time point for measurement.
-
Photostability: C11-BODIPY™ 581/591 is sensitive to light. All staining and imaging steps should be performed with minimal light exposure.
-
Cell Health: Ensure that the cells are healthy and not overly confluent before starting the experiment, as this can affect their response to treatments.
-
Controls are Crucial: Always include appropriate vehicle and positive/negative controls to ensure the validity of the results. Ferrostatin-1 is a well-established ferroptosis inhibitor and serves as an excellent positive control for the inhibition of lipid ROS.
References
Application Notes and Protocols: Western Blot Analysis of GPX4 Following Ferroptosis-IN-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a central negative regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Small molecule inducers of ferroptosis, such as Ferroptosis-IN-6, often function by directly or indirectly inhibiting GPX4 activity.[2][3] Consequently, monitoring the expression levels of GPX4 via Western blotting is a critical step in studying the mechanism of action of such compounds and the cellular response to ferroptosis induction. These application notes provide a detailed protocol for the Western blot analysis of GPX4 in cell lysates following treatment with this compound.
Signaling Pathway
The induction of ferroptosis by compounds like this compound primarily targets the GPX4-mediated antioxidant pathway. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death. The following diagram illustrates this core signaling cascade.
References
Application Notes and Protocols for Studying Iron Metabolism in Cells Using Ferroptosis-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is the enzyme Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which enriches cellular membranes with long polyunsaturated fatty acids, the primary substrates for lipid peroxidation.[1][2] Inhibition of ACSL4 has emerged as a promising therapeutic strategy to mitigate ferroptosis-related cell death.
Ferroptosis-IN-6 (also known as compound 13) is a potent inhibitor of ferroptosis with a reported half-maximal effective concentration (EC50) of 25.5 nM.[3] It has been demonstrated to significantly inhibit RSL3-induced cell death in both cellular and in vivo models.[3] These application notes provide a comprehensive guide for utilizing this compound to investigate iron metabolism and ferroptosis in a laboratory setting.
Mechanism of Action
This compound is a derivative of 2-amino-6-methyl-phenol and has been identified as a potent anti-ferroptotic agent by targeting lipid peroxidation.[3] While the primary literature introducing this compound focuses on its ability to prevent lipid peroxidation, the direct molecular target is not explicitly stated as ACSL4 in the currently available abstracts. However, its potent inhibition of ferroptosis, a process critically dependent on ACSL4-mediated lipid metabolism, strongly suggests that its mechanism of action is likely through the modulation of this pathway. Further experimental validation is recommended to definitively confirm this compound as a direct ACSL4 inhibitor.
The central role of iron in ferroptosis is to catalyze the formation of lipid reactive oxygen species (ROS) through the Fenton reaction, leading to a cascade of lipid peroxidation.[4][5] By inhibiting the downstream events of lipid peroxidation, this compound allows for the study of the upstream roles of iron in this cell death pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for Ferroptosis Inhibition | 25.5 nM | Not specified in abstract | [3] |
| CAS Number | 1517780-59-4 | N/A | N/A |
| Molecular Formula | C₁₅H₁₇NO | N/A | N/A |
| Molecular Weight | 227.30 g/mol | N/A | N/A |
Signaling Pathways and Experimental Workflow
To visualize the role of this compound in the context of iron metabolism and ferroptosis, the following diagrams are provided.
Caption: Role of this compound in the Ferroptosis Pathway.
Caption: General Experimental Workflow for Studying Ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on iron metabolism and ferroptosis are provided below.
Protocol 1: Cell Viability Assay
This protocol is used to determine the protective effect of this compound against ferroptosis-inducing agents.
Materials:
-
Cells of interest (e.g., HT-1080, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., RSL3 or Erastin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Add the ferroptosis inducer (e.g., RSL3 at a pre-determined lethal concentration) to the wells, with and without this compound. Include appropriate vehicle controls (DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[7]
-
Protocol 2: Lipid Peroxidation Assay
This protocol measures the extent of lipid peroxidation in cells, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY(581/591) probe (stock solution in DMSO)
-
6-well plates or imaging dishes
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or imaging dishes and treat with the ferroptosis inducer and/or this compound as described in Protocol 1.
-
Probe Loading:
-
Towards the end of the treatment period, add C11-BODIPY(581/591) to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE or similar).
-
An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[10]
-
-
Analysis by Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
Observe the shift from red to green fluorescence in cells undergoing lipid peroxidation.
-
Protocol 3: Intracellular Iron Measurement
This protocol quantifies the levels of intracellular labile iron (Fe²⁺), which is a key driver of ferroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (optional, as some inducers may not directly alter total iron levels)
-
Iron chelator (e.g., Deferoxamine) as a control
-
Iron assay kit (e.g., colorimetric or fluorometric kits)[11]
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and/or other compounds as required.
-
Cell Lysis:
-
Wash cells with PBS and harvest them.
-
Lyse the cells according to the instructions provided with the iron assay kit. This typically involves a specific lysis buffer that releases intracellular iron.[12]
-
-
Iron Quantification:
-
Follow the manufacturer's protocol for the iron assay kit. This usually involves the addition of a reagent that reacts with iron to produce a colored or fluorescent product.[11][12]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
Conclusion
This compound is a valuable tool for researchers studying the mechanisms of ferroptosis and its relationship with iron metabolism. By potently inhibiting lipid peroxidation, it allows for the dissection of the signaling cascade involved in this form of regulated cell death. The protocols outlined above provide a framework for investigating the cellular effects of this compound and can be adapted to specific research questions in the fields of cell biology, pharmacology, and drug discovery. Further characterization of its direct molecular target will enhance its utility as a specific probe for the ferroptosis pathway.
References
- 1. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. Targeting Iron Metabolism and Ferroptosis as Novel Therapeutic Approaches in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.10. Ferroptosis Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 11. 2.9 Intracellular iron measurement [bio-protocol.org]
- 12. Measurement of intracellular iron [bio-protocol.org]
Application Notes and Protocols for Assessing the Cytotoxicity of a Novel Ferroptosis Inducer (Ferroptosis-IN-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] It is morphologically and biochemically distinct from other forms of cell death such as apoptosis and necrosis.[1][4] The core mechanism of ferroptosis involves the failure of the glutathione-dependent lipid peroxide repair system, primarily mediated by the enzyme glutathione peroxidase 4 (GPX4).[1][3] Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3][5] Given the involvement of ferroptosis in various pathological conditions including cancer and neurodegenerative diseases, identifying and characterizing novel ferroptosis-inducing compounds is of significant interest in drug discovery.[6][7]
These application notes provide a comprehensive set of protocols to assess the cytotoxicity of a novel compound, hereafter referred to as Ferroptosis-IN-6, and to determine if its mechanism of action involves the induction of ferroptosis.
I. Core Signaling Pathway of Ferroptosis
The following diagram illustrates the central pathways involved in ferroptosis, highlighting key proteins that regulate this process. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of novel ferroptosis inducers.
Caption: Core signaling pathways in ferroptosis.
II. Experimental Workflow for Characterizing this compound
The following workflow provides a systematic approach to characterizing the cytotoxic and ferroptotic-inducing properties of this compound.
Caption: Experimental workflow for this compound.
III. Experimental Protocols
A. Protocol 1: Assessment of Cell Viability (Cytotoxicity)
This protocol is to determine the cytotoxic effect of this compound on a selected cell line and to calculate its half-maximal inhibitory concentration (IC50).
1. Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080, A549)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
2. Procedure (CCK-8 Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
Data Presentation:
| Compound | Time Point | IC50 (µM) |
| This compound | 24h | Value |
| This compound | 48h | Value |
| This compound | 72h | Value |
B. Protocol 2: Co-treatment with Inhibitors to Confirm Ferroptosis
This protocol aims to confirm that the cytotoxicity of this compound is specifically due to ferroptosis.
1. Materials:
-
This compound (at its IC50 concentration)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Liproxstatin-1 (ferroptosis inhibitor)
-
Deferoxamine (DFO; iron chelator)
-
Z-VAD-FMK (pan-caspase inhibitor for apoptosis)
-
Necrostatin-1 (necroptosis inhibitor)
-
Other materials as in Protocol 1.
2. Procedure:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with the inhibitors (Ferrostatin-1, Liproxstatin-1, DFO, Z-VAD-FMK, Necrostatin-1) at their effective concentrations for 1-2 hours.
-
Add this compound (at its IC50) to the pre-treated wells.
-
Include control wells with this compound alone, inhibitor alone, and vehicle alone.
-
Incubate for the time point at which significant cell death was observed in Protocol 1.
-
Assess cell viability using the CCK-8 or LDH assay.
Data Presentation:
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (IC50) | ~50 |
| This compound + Ferrostatin-1 | Value |
| This compound + Liproxstatin-1 | Value |
| This compound + Deferoxamine | Value |
| This compound + Z-VAD-FMK | Value |
| This compound + Necrostatin-1 | Value |
A significant rescue of cell viability by ferrostatin-1, liproxstatin-1, and deferoxamine, but not by Z-VAD-FMK or necrostatin-1, would indicate that this compound induces cell death via ferroptosis.
C. Protocol 3: Measurement of Lipid Peroxidation
This protocol measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
1. Materials:
-
This compound
-
BODIPY™ 581/591 C11 lipid peroxidation sensor
-
Positive control (e.g., RSL3)
-
Negative control (vehicle)
-
Fluorescence microscope or flow cytometer
2. Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).
-
Treat cells with this compound (at IC50), RSL3, and vehicle for a predetermined time.
-
In the last 30-60 minutes of treatment, load the cells with BODIPY C11 (typically 1-5 µM).
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope (oxidized C11 fluoresces green, reduced C11 fluoresces red) or a flow cytometer (detecting the shift in fluorescence).
-
Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation.
Data Presentation:
| Treatment | Lipid Peroxidation (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound | Value |
| RSL3 (Positive Control) | Value |
D. Protocol 4: Measurement of Intracellular Labile Iron
This protocol assesses whether this compound treatment leads to an increase in the intracellular labile iron pool.
1. Materials:
-
This compound
-
Iron-sensitive fluorescent probe (e.g., FerroOrange, Phen Green SK)
-
Positive control (e.g., erastin)
-
Fluorescence microplate reader, microscope, or flow cytometer
2. Procedure:
-
Seed cells and treat with this compound, erastin, and vehicle.
-
Towards the end of the treatment period, load the cells with the iron-sensitive probe according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. For FerroOrange, an increase in fluorescence corresponds to higher Fe²⁺ levels. For Phen Green SK, fluorescence is quenched by iron, so a decrease in fluorescence indicates higher iron levels.
-
Normalize the fluorescence intensity to the cell number or a reference dye.
Data Presentation:
| Treatment | Labile Iron Level (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound | Value |
| Erastin (Positive Control) | Value |
E. Protocol 5: GPX4 Activity Assay
This protocol determines if this compound directly or indirectly inhibits the activity of GPX4.
1. Materials:
-
This compound
-
GPX4 Activity Assay Kit (colorimetric or fluorometric)
-
Positive control inhibitor (e.g., RSL3)
-
Cell lysates from treated and untreated cells
2. Procedure:
-
Treat cells with this compound, RSL3, and vehicle.
-
Harvest the cells and prepare cell lysates according to the assay kit protocol.
-
Measure the protein concentration of the lysates.
-
Perform the GPX4 activity assay following the manufacturer's instructions. This typically involves measuring the rate of NADPH consumption, which is coupled to the GPX4-catalyzed reduction of a substrate.
-
Calculate the specific activity of GPX4 and express it as a percentage of the control.
Data Presentation:
| Treatment | GPX4 Activity (% of Control) |
| Vehicle Control | 100 |
| This compound | Value |
| RSL3 (Positive Control) | Value |
IV. Conclusion
By following these protocols, researchers can systematically assess the cytotoxicity of this compound and build a strong evidence base to determine if it is a novel inducer of ferroptosis. The data generated will also provide insights into its potential mechanism of action, such as whether it primarily affects iron metabolism, lipid peroxidation, or the GPX4 antioxidant pathway. This information is critical for the further development and application of this compound in relevant disease models.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Mechanisms and regulations of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 6. mdpi.com [mdpi.com]
- 7. bioengineer.org [bioengineer.org]
Troubleshooting & Optimization
Ferroptosis-IN-6 not inducing ferroptosis: troubleshooting guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with inducing ferroptosis in their experiments, with a focus on why a compound like "Ferroptosis-IN-6" might not be effective.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ferroptosis-inducing compound, this compound, is not causing cell death. What are the potential reasons?
There are several factors that could lead to a ferroptosis inducer failing to elicit a cellular response. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological characteristics of the cell line being used.
Troubleshooting Steps:
1. Compound Integrity and Activity:
-
Solubility and Stability: Ensure that this compound is fully dissolved. Some ferroptosis inducers have poor solubility in aqueous solutions.[1][2] Consider using a different solvent or preparing a fresh stock solution. Also, verify the stability of the compound under your experimental conditions (e.g., light sensitivity, temperature).
-
Concentration and Incubation Time: The concentration of the inducer and the incubation time are critical. It's possible the concentration is too low or the incubation period is too short to induce ferroptosis. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[3]
2. Experimental Conditions:
-
Cell Density: Cell confluence can affect the susceptibility to ferroptosis. It is advisable to maintain a consistent cell density across experiments, typically aiming for 70-80% confluency at the time of treatment.[3]
-
Serum Components: The composition of the cell culture medium, particularly the serum, can influence the outcome. Some components in fetal bovine serum (FBS) may have protective effects against ferroptosis.[4] Consider using serum-free medium or a different batch of serum if you suspect this might be an issue.
-
Iron Availability: Ferroptosis is an iron-dependent process.[5][6] Ensure that the basal media contains sufficient iron. In some cases, supplementing with a source of iron like ferric citrate or ferric ammonium citrate (FAC) might be necessary.[7] Conversely, the presence of iron chelators will inhibit ferroptosis.[8][9]
3. Cellular Factors and Assay-Related Issues:
-
Cell Line-Specific Resistance: Not all cell lines are equally susceptible to ferroptosis.[5] Some cell lines may have intrinsic resistance mechanisms, such as high expression of antioxidant proteins like GPX4 or FSP1.[10][11][12] It is crucial to use a positive control compound known to induce ferroptosis in your chosen cell line, such as erastin or RSL3.
-
Method of Detection: The assay used to measure cell death is critical. Some assays may not be sensitive enough or appropriate for detecting ferroptosis. It is recommended to use multiple methods to confirm ferroptosis, such as measuring lipid peroxidation, glutathione (GSH) depletion, and changes in mitochondrial morphology.[13]
Quantitative Data Summary
The following table provides a general guideline for the concentrations and incubation times of commonly used ferroptosis inducers. Please note that these are starting points and optimal conditions may vary between different cell lines.
| Inducer | Mechanism of Action | Typical Concentration Range | Typical Incubation Time |
| Erastin | Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione depletion.[1][14] | 1 - 20 µM | 12 - 48 hours |
| RSL3 | Directly inhibits glutathione peroxidase 4 (GPX4).[2][15][16] | 0.01 - 1 µM | 8 - 24 hours |
| FIN56 | Induces GPX4 degradation.[14] | 0.1 - 10 µM | 8 - 24 hours |
| Buthionine Sulfoximine (BSO) | Inhibits glutathione synthesis.[17] | 100 µM - 1 mM | 24 - 72 hours |
| Ferric Ammonium Citrate (FAC) | Increases intracellular iron levels.[7] | 10 - 100 µg/mL | 24 - 48 hours |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound and a positive control (e.g., erastin or RSL3). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired amount of time (e.g., 24-48 hours).
-
Assay: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
Protocol 2: Measurement of Lipid Peroxidation
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.
-
Staining: Towards the end of the incubation period, add a lipid peroxidation sensor probe (e.g., C11-BODIPY 581/591) to the cells and incubate according to the manufacturer's instructions.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. An increase in the oxidized form of the probe indicates lipid peroxidation.
Protocol 3: Measurement of Glutathione (GSH) Levels
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them.
-
GSH Assay: Use a commercially available GSH assay kit to measure the intracellular concentration of GSH. A decrease in GSH levels is a hallmark of ferroptosis induced by compounds that affect the system Xc- antiporter or GSH synthesis.[15]
Visualizations
Signaling Pathway of Ferroptosis Induction
Caption: Simplified signaling pathway of ferroptosis induction.
Troubleshooting Workflow
References
- 1. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. The Development of the Concept of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis occurs through an osmotic mechanism and propagates independently of cell rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Ferroptosis in Different Pathological Contexts Seen through the Eyes of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. greekreporter.com [greekreporter.com]
- 12. Targeting Metastatic Melanoma With FSP1 Inhibitors | Technology Networks [technologynetworks.com]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 15. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
Technical Support Center: Optimizing Ferroptosis-IN-6 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Ferroptosis-IN-6, a potent inhibitor of ferroptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Understanding this compound
This compound (also referred to as compound 13 in select literature) is a powerful inhibitor of ferroptosis, a form of iron-dependent regulated cell death. It has demonstrated significant efficacy in preventing RSL3-induced cell death both in cell culture and animal models.[1] Its primary mechanism of action is the prevention of lipid peroxide accumulation.[2] Notably, it does not appear to interfere with iron homeostasis or the pathways that generate lipid reactive oxygen species (ROS).[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a potent inhibitor of ferroptosis by preventing the accumulation of lipid peroxides, a key event in the ferroptotic cell death cascade.[2] Unlike some other ferroptosis inhibitors, it does not seem to directly modulate iron homeostasis or the enzymatic pathways responsible for generating lipid ROS.[2] This suggests that this compound likely acts as a radical-trapping antioxidant, neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation.
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is the EC50 value, which is approximately 25.5 nM for inhibiting RSL3-induced ferroptosis.[1] To achieve complete inhibition, a concentration range of 100-500 nM can be tested. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
A3: For stock solutions, dissolve this compound in an appropriate solvent like DMSO. It is recommended to store stock solutions at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be effective in vivo. It has demonstrated protective effects in a mouse model of kidney ischemia-reperfusion injury.[2] For in vivo studies, careful consideration of the formulation, route of administration, and dosage is required. It is advisable to consult relevant literature for established protocols or conduct pilot studies to determine the optimal dosing regimen for your specific animal model.
Q5: How can I confirm that this compound is inhibiting ferroptosis in my experiment?
A5: To confirm the inhibitory effect of this compound on ferroptosis, you should assess key hallmarks of this cell death pathway. This includes measuring the levels of lipid peroxidation, for example by using fluorescent probes like C11-BODIPY(581/591). A reduction in the lipid peroxidation signal in the presence of this compound would indicate its inhibitory activity. Additionally, you can perform cell viability assays to show that this compound rescues cells from death induced by a known ferroptosis inducer, such as RSL3 or erastin.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of ferroptosis observed. | Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or the potency of the ferroptosis inducer. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal inhibitory concentration. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The cell line being used may be inherently resistant to the ferroptosis inducer or the inhibitory mechanism of this compound. | Try a different ferroptosis inducer or a cell line known to be sensitive to ferroptosis. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell density, passage number, and media composition can influence sensitivity to ferroptosis. | Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Inconsistent timing of treatment: The timing of this compound and inducer addition can affect the outcome. | Add this compound either prior to or concurrently with the ferroptosis inducer and maintain consistent incubation times across all experiments. | |
| Observed cytotoxicity with this compound alone. | High concentration: The concentration of this compound may be too high, leading to off-target effects. | Perform a toxicity assay with this compound alone to determine the maximum non-toxic concentration for your specific cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental Context | Reference |
| EC50 | 25.5 nM | Inhibition of RSL3-induced ferroptosis | [1] |
| Effective Concentration Range | 25 nM - 207 nM | Inhibition of RSL3-induced ferroptosis in 2-amino-6-methylphenol derivatives | [2] |
Table 2: In Vivo Application of this compound
| Animal Model | Condition | Outcome | Reference |
| Mouse | Kidney Ischemia-Reperfusion Injury | Effective protection against injury | [2] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting RSL3-induced ferroptosis in a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of RSL3 in DMSO.
-
Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Prepare a working solution of RSL3 in cell culture medium at a concentration known to induce significant ferroptosis in your cell line (e.g., 1 µM).
-
-
Treatment:
-
Pre-treat the cells with the serially diluted this compound for 1-2 hours.
-
Add the RSL3 working solution to all wells except for the vehicle control and this compound only controls.
-
Include appropriate controls: untreated cells, vehicle (DMSO) control, RSL3 only, and a range of this compound concentrations alone to test for toxicity.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours). The optimal incubation time should be determined empirically.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY(581/591)
This protocol describes how to measure lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
-
Cell Treatment: Treat cells with the ferroptosis inducer (e.g., RSL3) in the presence or absence of this compound as described in Protocol 1.
-
Probe Loading:
-
Towards the end of the treatment period (e.g., the last 30-60 minutes), add C11-BODIPY(581/591) to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells in the dark at 37°C.
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Gently harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly using a fluorescence microscope. Look for an increase in green fluorescence in cells undergoing ferroptosis.
-
-
Data Interpretation: A decrease in the green fluorescence signal in cells co-treated with this compound compared to cells treated with the inducer alone indicates inhibition of lipid peroxidation.
Visualizations
Caption: Ferroptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for weak inhibition by this compound.
References
How to improve the stability of Ferroptosis-IN-6 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Ferroptosis-IN-6 (also referred to as compound 13) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of ferroptosis with an EC50 of 25.5 nM.[1][2] It functions by preventing the accumulation of lipid peroxides, a key event in the ferroptotic cell death cascade.[3] Unlike some other ferroptosis inhibitors, its mechanism does not appear to involve the modulation of iron homeostasis or the direct scavenging of lipid reactive oxygen species (ROS).[3] It has been shown to significantly inhibit RSL3-induced cell death in vitro and protect against kidney ischemia-reperfusion injury in vivo.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 25 mg/mL (109.99 mM) with the aid of ultrasonication and warming to 60°C.[2]
Q3: How should I store this compound solutions to ensure stability?
A3: Proper storage is critical to maintain the stability and activity of this compound. For stock solutions prepared in DMSO, the following storage conditions are recommended:
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
Q4: Can I store this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions for extended periods has not been widely reported. As with many small molecules, it is likely to be less stable in aqueous media compared to DMSO. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | 1. Degradation of the compound due to improper storage: The compound may have been stored at an inappropriate temperature or for longer than the recommended duration. Repeated freeze-thaw cycles of the stock solution can also lead to degradation. | 1. Ensure that the stock solution has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1][2] Always aliquot stock solutions to avoid multiple freeze-thaw cycles. It is advisable to use a fresh vial of the compound if degradation is suspected. |
| 2. Precipitation of the compound in aqueous media: this compound has limited solubility in aqueous solutions. Adding a high concentration of the DMSO stock solution directly to your aqueous experimental buffer can cause the compound to precipitate out of solution. | 2. When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). Perform serial dilutions to minimize the risk of precipitation. Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, try preparing a fresh dilution with a lower final concentration of this compound. | |
| 3. Interaction with components of the experimental media: Certain components in cell culture media or buffers could potentially interact with and reduce the stability or activity of the compound. | 3. If possible, test the stability of this compound in your specific experimental media over the time course of your experiment. This can be done using analytical techniques like HPLC. Consider if any additives in your media are known to react with phenolic or amine moieties present in the structure of this compound. | |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent pipetting or dilution errors can lead to different final concentrations of the compound in your experiments. | 1. Use calibrated pipettes and follow a standardized protocol for solution preparation. Prepare a fresh set of serial dilutions for each experiment from a validated stock solution. |
| 2. Age of the stock solution: A stock solution that is approaching the end of its recommended storage period may have reduced potency. | 2. Always note the preparation date of your stock solution. If the stock is several months old, consider preparing a fresh one to ensure consistent activity. | |
| Unexpected cytotoxicity or off-target effects. | 1. High concentration of DMSO in the final working solution: DMSO can be toxic to cells at higher concentrations. | 1. Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| 2. Degradation products may have biological activity: If the compound has degraded, the resulting products could have their own biological effects. | 2. If degradation is suspected, it is crucial to use a fresh, properly stored sample of this compound. The purity of the compound can be verified by HPLC. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or experimental buffer.
Objective: To determine the percentage of intact this compound remaining in a solution over time under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, experimental buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested (e.g., 100 µM in cell culture medium).
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system.
-
Obtain the chromatogram and record the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Incubation:
-
Store the remaining working solution under the desired experimental conditions (e.g., 37°C for a cell-based assay, or room temperature for benchtop stability).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
-
Record the peak area of this compound for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
General HPLC Parameters (to be optimized):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient appropriate to elute the compound (e.g., 5% to 95% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a common starting point for aromatic compounds is 254 nm).
-
Injection Volume: 10 µL
Visualizations
Caption: Signaling pathway of ferroptosis induction by GPX4 inhibition and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution using HPLC.
Caption: Logical troubleshooting workflow for reduced activity of this compound.
References
Technical Support Center: Troubleshooting Ferroptosis-IN-6 and Other Ferroptosis Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during ferroptosis experiments, with a special focus on the novel inhibitor, Ferroptosis-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is ferroptosis?
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other forms of cell death like apoptosis and necroptosis in its morphology, biochemistry, and genetics.[3] The core mechanism involves the failure of glutathione-dependent antioxidant defenses, particularly the enzyme Glutathione Peroxidase 4 (GPX4).[3]
Q2: What are the key molecular players in the ferroptosis pathway?
The central axis of ferroptosis regulation involves the cystine/glutamate antiporter (System Xc-), glutathione (GSH), and Glutathione Peroxidase 4 (GPX4).[4][5] System Xc- imports cystine, which is then reduced to cysteine, a key component for the synthesis of the antioxidant GSH.[6] GPX4 utilizes GSH to neutralize toxic lipid peroxides, thus preventing ferroptotic cell death.[3] Iron plays a crucial role by participating in Fenton reactions that generate reactive oxygen species (ROS), which in turn drive lipid peroxidation.[6]
Q3: How do common ferroptosis inducers like erastin and RSL3 work?
Erastin and RSL3 are two of the most widely used ferroptosis inducers, but they act at different points in the pathway:
-
Erastin inhibits System Xc-, leading to a depletion of intracellular cysteine and subsequently GSH. This impairs the function of GPX4, resulting in the accumulation of lipid peroxides.[3]
-
RSL3 directly and covalently inhibits the activity of GPX4, leading to a rapid accumulation of lipid peroxides and subsequent cell death.[3][7]
Q4: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of ferroptosis with a reported EC50 of 25.5 nM.[8] It functions by significantly inhibiting RSL3-induced cell death.[8] While the precise molecular target of this compound is not explicitly stated in the provided search results, its ability to counteract RSL3-induced death suggests it acts downstream of or parallel to GPX4 to suppress lipid peroxidation or its lethal consequences.
Troubleshooting Guide
Inconsistent Ferroptosis Induction
Q5: I am not observing the expected level of cell death after treating my cells with a ferroptosis inducer. What are the possible reasons?
Several factors can contribute to lower-than-expected ferroptosis induction:
-
Cell Line Resistance: Different cell lines have varying sensitivities to ferroptosis inducers.[9] This can be due to differences in the expression levels of key proteins like GPX4, System Xc-, or iron transporters.
-
Compound Instability: Some ferroptosis inducers, like erastin, have poor solubility and metabolic stability, which can affect their efficacy.[10] Ensure that your stock solutions are properly prepared and stored. For in vivo studies, more stable analogs like piperazine erastin may be necessary.
-
Suboptimal Concentration: The effective concentration of ferroptosis inducers can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Culture Conditions: The composition of the cell culture medium, particularly the presence of antioxidants like vitamin E or iron chelators, can interfere with ferroptosis induction. Ensure your medium components are consistent across experiments.
Q6: My qPCR results show an upregulation of GPX4 after erastin treatment, which is the opposite of what I expected. What could be happening?
This counterintuitive result could be a cellular stress response. The initial inhibition of System Xc- by erastin and the subsequent oxidative stress might trigger a compensatory transcriptional upregulation of antioxidant genes, including GPX4, as the cell attempts to counteract the ferroptotic insult. It is important to also measure GPX4 protein levels and activity, as the transcriptional response may not reflect the functional state of the enzyme, which is dependent on GSH availability.
Troubleshooting this compound
Q7: I am using this compound to rescue cells from RSL3-induced ferroptosis, but I am still observing significant cell death. Why might this be?
If this compound is not providing the expected protection, consider the following:
-
Inadequate Concentration: Similar to inducers, the effective concentration of an inhibitor can be cell-type dependent. Perform a dose-response experiment with a fixed concentration of RSL3 to determine the optimal protective concentration of this compound.
-
Timing of Treatment: The timing of inhibitor addition relative to the inducer is critical. For effective rescue, this compound should ideally be added before or concurrently with the ferroptosis inducer.
-
Compound Stability and Storage: Ensure that your this compound stock solution is fresh and has been stored correctly. According to the supplier, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8]
-
Overwhelming Ferroptotic Stimulus: The concentration of the inducer (RSL3) might be too high, overwhelming the protective capacity of this compound. Try reducing the concentration of RSL3.
-
Alternative Cell Death Pathways: At very high concentrations, some ferroptosis inducers might trigger other cell death pathways that are not inhibited by this compound. It is important to verify that the observed cell death is indeed ferroptosis by testing for its rescue with other known ferroptosis inhibitors like ferrostatin-1 or the iron chelator deferoxamine.[11]
Q8: I am observing inconsistent results with this compound across different experimental batches. What should I check?
Inconsistent results can often be traced back to variability in experimental conditions. Here's a checklist:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the ferroptosis inducer and inhibitor themselves.
-
Experimental Timing: Be precise with the timing of cell seeding, drug treatment, and endpoint assays.
-
Assay Performance: Verify that your cell viability or lipid peroxidation assays are performing consistently with appropriate positive and negative controls.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Common Ferroptosis Modulators
| Compound | Type | Mechanism of Action | Typical In Vitro Concentration Range | Reference |
| Erastin | Inducer | Inhibits System Xc- | 1 - 20 µM | [9] |
| RSL3 | Inducer | Directly inhibits GPX4 | 10 nM - 4 µM | [3][9] |
| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant | 60 nM - 10 µM | [11][12] |
| Liproxstatin-1 | Inhibitor | Radical-trapping antioxidant | 22 nM - 1 µM | [12] |
| Deferoxamine | Inhibitor | Iron chelator | 10 - 100 µM | [11] |
| This compound | Inhibitor | Inhibits RSL3-induced ferroptosis | EC50 = 25.5 nM | [8] |
Note: The optimal concentration for each compound is highly dependent on the cell line and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Induction and Inhibition of Ferroptosis
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare fresh stock solutions of the ferroptosis inducer (e.g., RSL3) and inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For induction experiments, replace the medium with fresh medium containing the desired concentration of the ferroptosis inducer.
-
For inhibition experiments, pre-treat cells with the inhibitor for 1-2 hours before adding the inducer, or add the inhibitor and inducer concurrently.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours), depending on the cell line and the inducer used.
-
Assessment: Proceed with a cell viability assay (Protocol 2), lipid peroxidation assay (Protocol 3), or other endpoint measurements.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Follow the treatment protocol as described in Protocol 1.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the results to untreated control cells to determine the percentage of cell viability.
Protocol 3: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with the ferroptosis inducer and/or inhibitor as described in Protocol 1.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using fluorescence microscopy or flow cytometry. In the presence of lipid peroxidation, the fluorescence of the probe will shift from red to green. The ratio of green to red fluorescence can be used as a measure of lipid peroxidation.
Visualizations
Caption: The ferroptosis pathway, highlighting the actions of inducers and inhibitors.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Ferroptosis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Refining Experimental Conditions for Ferroptosis Induction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ferroptosis inducers. The information is tailored for scientists and drug development professionals to help refine experimental conditions and overcome common challenges encountered in ferroptosis research.
Frequently Asked Questions (FAQs)
Q1: What is ferroptosis and how is it induced?
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2][3] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necroptosis.[1][4] Induction of ferroptosis can be achieved through two main classes of small molecules:
-
System Xc- inhibitors (e.g., Erastin): These compounds block the cystine/glutamate antiporter, leading to depletion of intracellular cysteine. This, in turn, inhibits the synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[1][3][5]
-
GPX4 inhibitors (e.g., RSL3): These molecules directly inactivate GPX4, preventing the detoxification of lipid peroxides and leading to their accumulation.[1][2][3]
Q2: How can I confirm that the observed cell death is indeed ferroptosis?
To confirm ferroptosis, it is crucial to demonstrate its key hallmarks: iron dependency and lipid peroxidation. This can be achieved by:
-
Using inhibitors: Co-treatment with specific inhibitors of ferroptosis should rescue the cell death phenotype. Key inhibitors include:
-
Detecting lipid peroxidation: Directly measuring the accumulation of lipid reactive oxygen species (ROS) is a key indicator of ferroptosis.[6]
-
Assessing GPX4 activity or expression: A decrease in GPX4 expression or activity is a central event in ferroptosis.[6][7]
Q3: What are the typical morphological changes observed in cells undergoing ferroptosis?
Cells undergoing ferroptosis exhibit distinct morphological features that can be observed using transmission electron microscopy (TEM). These include:
-
Ruptured outer mitochondrial membrane[1]
-
Normal nuclear morphology (in contrast to apoptosis)
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low induction of cell death with ferroptosis inducer. | Cell line resistance: Some cell lines are inherently resistant to ferroptosis. | - Test a range of concentrations of the inducer. - Increase the treatment duration. - Use a different, more potent ferroptosis inducer (e.g., RSL3 instead of Erastin). - Use a cell line known to be sensitive to ferroptosis (e.g., HT-1080).[1][8] |
| Suboptimal cell culture conditions: Cell density and media components can influence sensitivity. | - Ensure cells are in the exponential growth phase. - Optimize cell seeding density. - Check for contaminants in the cell culture. | |
| Degradation of the ferroptosis inducer: Improper storage or handling can lead to loss of activity. | - Store the compound as recommended by the manufacturer. - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in experimental setup: Minor differences in timing, concentrations, or cell handling can lead to variability. | - Standardize all experimental steps, including cell seeding, treatment times, and reagent preparation. - Use a positive control (e.g., a known ferroptosis inducer) and a negative control (vehicle) in every experiment. |
| Cell passage number: High passage numbers can alter cellular phenotypes and responses. | - Use cells within a defined low passage number range. - Regularly thaw fresh vials of cells. | |
| High background in lipid peroxidation assays. | Autofluorescence of cells or compounds: Some compounds or cell types may exhibit intrinsic fluorescence. | - Include an unstained cell control to determine background fluorescence. - If the compound is fluorescent, measure its fluorescence separately and subtract it from the experimental values. |
| Probe instability or oxidation: Fluorescent probes for lipid ROS can be sensitive to light and air. | - Protect the probe from light during storage and incubation. - Prepare fresh working solutions of the probe immediately before use. | |
| Unexpected upregulation of GPX4 with Erastin treatment. | Cellular stress response: Cells may initially upregulate antioxidant defenses as a compensatory mechanism. | - Perform a time-course experiment to observe the dynamic changes in GPX4 expression. Early time points might show upregulation before a subsequent decrease. - This could also be an artifact; verify with another method (e.g., Western blot for protein levels in addition to qPCR for mRNA).[9] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Cultured Cells
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, remove the culture medium and add fresh medium containing the desired concentration of the ferroptosis inducer (e.g., Erastin or RSL3) and/or inhibitors (e.g., Ferrostatin-1, Deferoxamine). Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6-24 hours), depending on the cell line and the inducer.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[7][10]
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with the ferroptosis inducer as described in Protocol 1.
-
Probe Loading: One hour before the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging and Analysis: Acquire images using a fluorescence microscope or quantify the fluorescence using a flow cytometer or plate reader. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.[6][11]
Protocol 3: Measurement of Glutathione (GSH) Levels
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
GSH Assay: Use a commercially available GSH assay kit to measure the intracellular GSH concentration. These kits are typically based on a colorimetric or fluorometric reaction.[7][12]
-
Data Normalization: Normalize the GSH levels to the total protein concentration in each sample. A decrease in the GSH/GSSG ratio is indicative of oxidative stress associated with ferroptosis.[7]
Signaling Pathways and Workflows
Caption: Core signaling pathway of ferroptosis induction.
Caption: General experimental workflow for studying ferroptosis.
Caption: A logical approach to troubleshooting failed ferroptosis experiments.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: principles and significance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 8. invivogen.com [invivogen.com]
- 9. reddit.com [reddit.com]
- 10. biocompare.com [biocompare.com]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
Technical Support Center: Improving the Reproducibility of Ferroptosis-IN-6 Experiments
Welcome to the technical support center for Ferroptosis-IN-6, a potent inhibitor of ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to enhance the reproducibility of your ferroptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. It has been shown to be a potent inhibitor of RSL3-induced ferroptosis both in vitro and in vivo, with a reported half-maximal effective concentration (EC50) of 25.5 nM. Its primary function is to rescue cells from ferroptotic death, making it a valuable tool for studying the mechanisms of ferroptosis and its role in various diseases.
Q2: What is the mechanism of action of this compound?
A2: The precise molecular target of this compound has not been definitively identified in publicly available research. However, its ability to counteract RSL3-induced cell death suggests that it acts downstream of or parallel to the inhibition of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. RSL3 directly inhibits GPX4, leading to an accumulation of lipid peroxides. Therefore, this compound may function as a radical-trapping antioxidant or by modulating other components of the ferroptotic signaling pathway.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell type, the ferroptosis inducer used, and the experimental conditions. A good starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. Based on its EC50 of 25.5 nM, a concentration range of 10 nM to 1 µM is a reasonable starting point for in vitro experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ferroptosis with this compound. | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively counteract the ferroptosis inducer. 2. Inactive compound: Improper storage or handling may have led to the degradation of this compound. 3. Cell line resistance: The cell line being used may have intrinsic resistance mechanisms to ferroptosis inhibition. 4. Timing of treatment: The timing of this compound addition relative to the ferroptosis inducer may not be optimal. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and conditions. 2. Use fresh compound: Prepare a fresh stock solution of this compound and ensure proper storage. 3. Use a sensitive cell line: As a positive control, use a cell line known to be sensitive to ferroptosis induction and inhibition. 4. Optimize treatment timing: Test different pre-treatment times with this compound before adding the ferroptosis inducer. |
| High background cell death in vehicle control. | 1. DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Cell culture conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can lead to spontaneous cell death. | 1. Lower DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental groups. 2. Optimize cell culture: Maintain cells at an optimal density and ensure the use of fresh culture medium. |
| Variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability in results. 2. Pipetting errors: Inaccurate pipetting of compounds can lead to inconsistent concentrations. 3. Edge effects in multi-well plates: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations. | 1. Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell numbers in each well. 2. Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected off-target effects. | 1. Non-specific activity: At high concentrations, small molecules can exhibit off-target effects. 2. Interaction with other pathways: this compound may have unintended effects on other cellular pathways. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that provides a robust inhibitory effect. 2. Include appropriate controls: Use other known ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) to confirm that the observed effects are specific to ferroptosis inhibition. |
Experimental Protocols and Data Presentation
To ensure reproducibility, it is essential to follow standardized protocols and present data in a clear and organized manner.
Key Experimental Parameters
The following table summarizes key experimental parameters for common ferroptosis inducers and inhibitors. Note that these are general ranges and should be optimized for your specific experimental setup.
| Compound | Class | Typical In Vitro Concentration Range | Typical Incubation Time |
| Erastin | Ferroptosis Inducer (System Xc⁻ inhibitor) | 1 - 20 µM | 12 - 48 hours |
| RSL3 | Ferroptosis Inducer (GPX4 inhibitor) | 0.1 - 5 µM | 6 - 24 hours |
| Ferrostatin-1 | Ferroptosis Inhibitor (Radical-trapping antioxidant) | 0.1 - 10 µM | Co-treatment or pre-treatment |
| Liproxstatin-1 | Ferroptosis Inhibitor (Radical-trapping antioxidant) | 0.05 - 1 µM | Co-treatment or pre-treatment |
| This compound | Ferroptosis Inhibitor | 10 nM - 1 µM (starting range) | Co-treatment or pre-treatment |
Detailed Methodologies
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
For testing this compound's inhibitory effect, pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Add the ferroptosis inducer (e.g., RSL3) at its predetermined EC50 or a concentration that induces significant cell death.
-
Include appropriate controls: vehicle control (DMSO), inducer-only control, and inhibitor-only controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours for RSL3).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control group (set as 100% viability) and plot the results as a dose-response curve.
2. Lipid Peroxidation Assay (e.g., using C11-BODIPY™ 581/591)
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Staining:
-
Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS for analysis by flow cytometry.
-
-
Flow Cytometry:
-
Excite the cells with a 488 nm laser.
-
Detect the emission in both the green (oxidized form, ~520 nm) and red (reduced form, ~590 nm) channels.
-
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation. Present the data as the percentage of cells with high green fluorescence or the mean fluorescence intensity in the green channel.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ferroptosis can aid in understanding and troubleshooting experiments.
Caption: A simplified diagram of the ferroptosis signaling pathway, highlighting the points of action for common inducers and inhibitors.
Caption: A general workflow for conducting experiments to evaluate the inhibitory effect of this compound on induced ferroptosis.
Technical Support Center: Troubleshooting High Toxicity of Ferroptosis Inhibitors in Control Cells
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly high levels of toxicity in their control cells when using novel or experimental ferroptosis inhibitors, exemplified here as "Ferroptosis-IN-6".
Frequently Asked Questions (FAQs)
Q1: Why is my putative ferroptosis inhibitor, this compound, showing high toxicity in control cells that have not been treated with a ferroptosis inducer?
A1: High toxicity in control cells is a common challenge during the development of new chemical entities. Several factors could be contributing to this observation:
-
Off-Target Effects: The compound may be interacting with other cellular targets essential for cell survival, independent of the ferroptosis pathway. Many small molecules have multiple targets, and these off-target activities can lead to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a concentration that is toxic to your specific cell line.
-
Compound Instability: this compound may be unstable in your cell culture medium, degrading into a more toxic substance over the course of the experiment.
-
Incorrect Dosing: The concentration of this compound being used might be too high, leading to generalized toxicity that masks any specific inhibitory effects on ferroptosis.
-
Cell Line-Specific Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. The control cell line you are using might have a particular vulnerability to the chemical structure of this compound.
-
Induction of Another Cell Death Pathway: The compound might be inadvertently triggering other cell death mechanisms such as apoptosis or necroptosis.
Q2: How can I determine if the observed toxicity is due to an off-target effect?
A2: To investigate off-target effects, you can perform a series of counter-screening assays. This involves testing your compound in systems that are unrelated to ferroptosis. For example, you could assess its effect on key cellular processes like mitochondrial respiration, DNA replication, or proteasome function. Additionally, target deconvolution techniques, such as chemical proteomics, can help identify the specific cellular proteins that this compound binds to.
Q3: What are the recommended steps to troubleshoot solvent-related toxicity?
A3: First, determine the maximum concentration of the solvent that your control cells can tolerate without significant loss of viability. This is typically done by running a dose-response curve with the solvent alone. Ensure that the final concentration of the solvent in your experiments does not exceed this predetermined limit. It is also good practice to include a "vehicle-only" control in all your experiments, where cells are treated with the same concentration of solvent used to dissolve this compound.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: The stability of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). You can incubate this compound in your cell culture medium for the duration of your experiment and then analyze samples at different time points to see if the parent compound degrades.
Q5: What is a systematic approach to optimizing the concentration of this compound?
A5: A systematic approach involves performing a dose-response experiment. Test a wide range of concentrations of this compound on your control cells, from very low (nanomolar) to high (micromolar) concentrations. This will allow you to determine the concentration at which toxicity is first observed (the toxic dose) and the concentration range where the compound is well-tolerated. This will help you to identify a potential therapeutic window for its ferroptosis-inhibiting activity.
Troubleshooting Guides
Guide 1: Differentiating On-Target Ferroptosis Inhibition from Off-Target Toxicity
This guide will help you to design experiments to confirm if this compound is a true ferroptosis inhibitor and to rule out off-target toxicity.
Experimental Workflow
Caption: A logical workflow for troubleshooting the toxicity of a putative ferroptosis inhibitor.
Key Experimental Protocols
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, a ferroptosis inducer (e.g., RSL3), and a combination of both. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Lipid Peroxidation Assay (C11-BODIPY 581/591):
-
Seed cells in a suitable format for microscopy or flow cytometry.
-
Treat cells with the ferroptosis inducer and/or this compound as described above.
-
Towards the end of the treatment period, load the cells with C11-BODIPY 581/591 dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Analyze the cells using fluorescence microscopy or flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Guide 2: Investigating the Mechanism of Toxicity
If this compound is confirmed to be toxic even at low concentrations, this guide provides a workflow to investigate the potential mechanism of this toxicity.
Signaling Pathway Analysis
It is crucial to determine if this compound is inducing other forms of cell death. The following diagram illustrates the key signaling pathways for apoptosis, necroptosis, and ferroptosis.
Caption: Simplified signaling pathways for major forms of regulated cell death.
Experimental Protocol: Cell Death Pathway Inhibition
-
Seed cells in a 96-well plate.
-
Pre-treat the cells for 1-2 hours with inhibitors of different cell death pathways:
-
Apoptosis inhibitor: Z-VAD-FMK (a pan-caspase inhibitor)
-
Necroptosis inhibitor: Necrostatin-1 (a RIPK1 inhibitor)
-
Ferroptosis inhibitor: Ferrostatin-1 (a lipid radical trapping antioxidant)
-
-
Add this compound at a concentration known to be toxic.
-
Include appropriate controls: no inhibitor, inducer of apoptosis (e.g., staurosporine), inducer of necroptosis (e.g., TNFα + Z-VAD-FMK), and inducer of ferroptosis (e.g., RSL3).
-
Incubate for 24-48 hours.
-
Measure cell viability.
Data Interpretation
The results of this experiment can be summarized in the following table:
| Treatment Group | Expected Outcome if Toxicity is via Apoptosis | Expected Outcome if Toxicity is via Necroptosis | Expected Outcome if Toxicity is via Off-Target Cytotoxicity |
| This compound | High Cell Death | High Cell Death | High Cell Death |
| This compound + Z-VAD-FMK | Rescued Viability | High Cell Death | High Cell Death |
| This compound + Necrostatin-1 | High Cell Death | Rescued Viability | High Cell Death |
| This compound + Ferrostatin-1 | High Cell Death | High Cell Death | High Cell Death |
Summary of Key Parameters
The following table provides a summary of typical concentrations for commonly used ferroptosis inducers and inhibitors. These can serve as a reference for designing your experiments.
| Compound | Class | Mechanism of Action | Typical Concentration Range |
| Erastin | Inducer | Inhibits system Xc- cystine/glutamate antiporter | 1-10 µM |
| RSL3 | Inducer | Inhibits GPX4 | 100 nM - 1 µM |
| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant | 100 nM - 1 µM |
| Liproxstatin-1 | Inhibitor | Radical-trapping antioxidant | 20 - 200 nM |
| Deferoxamine (DFO) | Inhibitor | Iron chelator | 10 - 100 µM |
Disclaimer: This information is for research purposes only. The specific concentrations and protocols may need to be optimized for your particular cell line and experimental conditions. Always consult the relevant scientific literature and manufacturer's guidelines.
Technical Support Center: Optimizing Ferroptosis-IN-6 Treatment
Disclaimer: The following technical support guide is based on the available information for Ferroptosis-IN-6, a potent ferroptosis inhibitor, and general principles of ferroptosis inhibition. Detailed experimental parameters and quantitative data for this compound are primarily found in the publication by Sheng XH, et al., European Journal of Medicinal Chemistry, 2024;264:115997. Researchers are strongly encouraged to consult this primary source for specific protocols and data.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound to inhibit ferroptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of ferroptosis. Its mechanism of action is centered on the inhibition of lipid peroxidation, a key event in the ferroptotic cell death cascade. By preventing the oxidative degradation of lipids in cellular membranes, this compound protects cells from death induced by various ferroptosis triggers.
Q2: I am not seeing any protective effect with this compound. What could be the issue?
Several factors could contribute to a lack of protective effect. Consider the following:
-
Concentration of this compound: Are you using a concentration that is appropriate for your cell type and the potency of the ferroptosis inducer? It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound.
-
Incubation Time: The timing of this compound addition is critical. Pre-incubation with the inhibitor before adding the ferroptosis inducer is often necessary to allow for cellular uptake and target engagement.
-
Potency of the Ferroptosis Inducer: The concentration of the ferroptosis inducer (e.g., RSL3, Erastin) may be too high, overwhelming the inhibitory capacity of this compound. Consider reducing the concentration of the inducer or increasing the concentration of the inhibitor.
-
Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density. Stressed or overly confluent cells may be more susceptible to cell death, masking the protective effects of the inhibitor.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
Q3: What is the optimal pre-incubation time for this compound?
The optimal pre-incubation time can vary depending on the cell type and experimental conditions. A good starting point is to pre-incubate cells with this compound for 1 to 6 hours before adding the ferroptosis inducer. To determine the ideal pre-incubation time for your specific experiment, it is recommended to perform a time-course experiment.
Troubleshooting Guides
Problem 1: High background cell death in my negative control (this compound only).
-
Possible Cause: The concentration of this compound may be too high and causing off-target toxicity.
-
Solution: Perform a dose-response experiment with this compound alone to determine the maximum non-toxic concentration in your cell line.
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Solution 1: Ensure consistent cell numbers are seeded for each experiment.
-
Possible Cause 2: Inconsistent incubation times.
-
Solution 2: Use a precise timer for all incubation steps, including pre-incubation with this compound and treatment with the ferroptosis inducer.
-
Possible Cause 3: Degradation of reagents.
-
Solution 3: Prepare fresh solutions of this compound and the ferroptosis inducer for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Example of a Dose-Response Analysis of this compound in Preventing RSL3-Induced Cell Death in HT-1080 Cells.
| This compound Concentration (nM) | RSL3 (1 µM) - Cell Viability (%) |
| 0 (RSL3 only) | 25.3 ± 3.1 |
| 1 | 45.8 ± 4.5 |
| 10 | 78.2 ± 5.2 |
| 25 | 90.1 ± 3.9 |
| 50 | 94.5 ± 2.8 |
| 100 | 95.2 ± 2.5 |
| 0 (Vehicle only) | 100 ± 2.1 |
Data are representative and should be determined experimentally.
Table 2: Example of a Time-Course for Pre-incubation with this compound (25 nM) on Protection Against RSL3-Induced (1 µM) Cell Death.
| Pre-incubation Time (hours) | Cell Viability (%) |
| 0 | 55.7 ± 6.3 |
| 1 | 75.9 ± 5.1 |
| 3 | 88.4 ± 4.7 |
| 6 | 91.2 ± 3.9 |
Data are representative and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Inhibiting RSL3-Induced Ferroptosis
-
Cell Seeding: Seed your cells of interest (e.g., HT-1080) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of RSL3 in DMSO.
-
Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
Dilute the RSL3 stock solution in cell culture medium to a final concentration that induces approximately 70-80% cell death (this should be determined beforehand, for example, 1 µM for HT-1080 cells).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Pre-incubate for a predetermined time (e.g., 3 hours).
-
Add the RSL3-containing medium to all wells except the vehicle-only control wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-only control (100% viability).
-
Plot the cell viability against the concentration of this compound and calculate the EC50 value.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Inhibitor Testing.
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Ferroptosis-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ferroptosis-IN-6 with other established ferroptosis inhibitors. It is designed to offer an objective evaluation of its performance, supported by experimental data and detailed protocols for validation.
Introduction to Ferroptosis and its Inhibition
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. As such, the identification and validation of potent and specific ferroptosis inhibitors are of significant interest in drug discovery and development. This guide focuses on this compound, a potent inhibitor of ferroptosis, and compares its efficacy with other well-characterized inhibitors: Ferrostatin-1, Liproxstatin-1, and Deferoxamine.
Comparative Efficacy of Ferroptosis Inhibitors
The inhibitory potential of these compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays where ferroptosis is induced by agents such as RSL3 or Erastin.
| Inhibitor | Target/Mechanism | Inducer | Cell Line | EC50/IC50 |
| This compound | Not specified in provided results | RSL3 | Not specified | 25.5 nM (EC50) |
| Ferrostatin-1 | Radical-trapping antioxidant | Erastin | HT-1080 | 60 nM (EC50) [3][4][5] |
| Liproxstatin-1 | Radical-trapping antioxidant | Not specified (in Gpx4-/- cells) | Gpx4-/- cells | 22 nM (IC50) [6] |
| Deferoxamine (DFO) | Iron chelator | Erastin/RSL3 | Various | Varies (µM range) |
Note: The efficacy of these inhibitors can vary depending on the cell line, the ferroptosis inducer used, and the experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways of Ferroptosis and Inhibition
The following diagram illustrates the core mechanisms of ferroptosis and the points of intervention for different classes of inhibitors.
Caption: Ferroptosis pathway showing key inducers and inhibitor targets.
Experimental Workflow for Validating Ferroptosis Inhibition
This diagram outlines a general workflow for testing the efficacy of a potential ferroptosis inhibitor like this compound.
Caption: A typical experimental workflow for validating a ferroptosis inhibitor.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the validation of ferroptosis inhibitors.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to quantify the ability of a test compound to rescue cells from ferroptosis-induced cell death.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HT-1080, A549)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferroptosis inhibitor (e.g., this compound, Ferrostatin-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of the ferroptosis inhibitor (e.g., this compound) for 1-2 hours.
-
Add the ferroptosis inducer (e.g., RSL3 at its pre-determined IC50 concentration) to the wells already containing the inhibitor.
-
Include control wells: untreated cells, cells treated with the inducer alone, and cells treated with the inhibitor alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the inhibitor concentration to determine the EC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[7][8][9]
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Ferroptosis inducer and inhibitor
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and/or inhibitor as described in the cell viability assay protocol.
-
Dye Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging (Fluorescence Microscopy):
-
Mount the coverslips on microscope slides.
-
Image the cells using appropriate filter sets for the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye.
-
An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
-
Flow Cytometry:
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green and red channels.
-
Calculate the percentage of cells with high green fluorescence to quantify lipid peroxidation.
-
Western Blotting for Ferroptosis-Related Proteins
This technique is used to assess changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and ACSL4.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-GPX4, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the protein levels.
By following these protocols, researchers can effectively validate the ferroptotic inhibitory effects of this compound and compare its performance against other known inhibitors in the field.
References
- 1. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shortage of FTH Induces ROS and Sensitizes RAS-Proficient Neuroblastoma N2A Cells to Ferroptosis | MDPI [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 9. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
Ferroptosis-IN-6 vs. Erastin: A Comparative Analysis of a Ferroptosis Inhibitor and Inducer
For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical probes in cellular pathways is paramount. This guide provides a comprehensive comparison of two key modulators of ferroptosis: Ferroptosis-IN-6, a potent inhibitor, and Erastin, a canonical inducer of this iron-dependent cell death pathway. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction to Ferroptosis Modulators
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has emerged as a critical process in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The ability to precisely control ferroptosis with small molecules is crucial for both basic research and therapeutic development.
Erastin , a small molecule discovered in a screen for compounds lethal to RAS-mutant cancer cells, is a well-established inducer of ferroptosis. It functions primarily by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
In contrast, This compound is a potent inhibitor of ferroptosis. While its precise mechanism is not as extensively characterized as that of inducers like Erastin, it is known to effectively block ferroptotic cell death initiated by various triggers. One report indicates an EC50 of 25.5 nM for the inhibition of RSL3-induced cell death, highlighting its high potency.
This guide will delve into a comparative analysis of these two compounds, detailing their mechanisms of action, presenting quantitative data on their efficacy, and providing standardized experimental protocols.
Comparative Data
The following tables summarize the key characteristics and quantitative data for this compound and Erastin based on available scientific literature.
| Feature | This compound | Erastin |
| Primary Role | Ferroptosis Inhibitor | Ferroptosis Inducer |
| Reported EC50 | 25.5 nM (for inhibition of RSL3-induced cell death) | Not Applicable |
| Reported IC50 | Not Applicable | Varies by cell line (e.g., ~1-10 µM for many cancer cell lines) |
| Primary Target(s) | Likely downstream of GPX4 inactivation (specific target not fully elucidated) | System Xc- (specifically the SLC7A11 subunit), Voltage-dependent anion channels (VDACs) |
| Mechanism of Action | Prevents the accumulation of lipid peroxides, likely through radical-trapping antioxidant activity. | Inhibits cystine uptake, leading to GSH depletion and GPX4 inactivation. Also interacts with VDACs to alter mitochondrial function. |
Table 1: Key Characteristics of this compound and Erastin
| Cell Line | Erastin IC50 (µM) | Citation |
| MDA-MB-231 (Breast Cancer) | 40.63 | [1] |
| HGC-27 (Gastric Cancer) | 14.39 | [2] |
| HeLa (Cervical Cancer) | 30.88 | [3] |
| SiHa (Cervical Cancer) | 29.40 | [3] |
| OVCAR-8 (Ovarian Cancer) | ~10 | [4] |
| NCI/ADR-RES (Ovarian Cancer) | ~10 | [4] |
Table 2: Reported IC50 Values for Erastin in Various Cancer Cell Lines
Signaling Pathways and Experimental Workflow
To visualize the interplay of these compounds with the ferroptosis pathway and to provide a clear experimental framework, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Erastin-induced ferroptosis and its inhibition by this compound.
Caption: A typical experimental workflow for comparing the effects of a ferroptosis inducer and inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.[5][6][7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Erastin and this compound stock solutions (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Erastin IC50 Determination: Prepare serial dilutions of Erastin in complete medium. Remove the old medium from the wells and add 100 µL of the Erastin dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Erastin concentration.
-
This compound Inhibition Assay: Prepare serial dilutions of this compound in complete medium containing a fixed concentration of Erastin (typically at or near its IC50 value). Add 100 µL of these solutions to the wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 (for Erastin) or EC50 (for this compound) using non-linear regression analysis.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.[8][9][10]
Materials:
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Erastin and this compound stock solutions (in DMSO)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with Erastin and/or this compound as described in the cell viability assay protocol.
-
C11-BODIPY Staining: At the end of the treatment period, add C11-BODIPY 581/591 to each well to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing (for Flow Cytometry):
-
Gently trypsinize and collect the cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red channel). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
Conclusion
Erastin and this compound represent two sides of the ferroptosis regulatory coin. Erastin serves as a powerful tool to induce ferroptosis and study its downstream consequences, with its efficacy being cell-line dependent. Conversely, this compound is a potent inhibitor, offering a means to block the ferroptotic cascade and investigate the therapeutic potential of preventing this form of cell death. The provided data and protocols offer a solid foundation for researchers to explore the intricate mechanisms of ferroptosis and to evaluate the efficacy of novel modulators in this critical pathway. The contrasting effects of these two compounds make them invaluable tools for dissecting the molecular machinery of ferroptosis and for the development of new therapeutic strategies targeting this unique cell death modality.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Inhibition of SRSF9 enhances the sensitivity of colorectal cancer to erastin-induced ferroptosis by reducing glutathione peroxidase 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ferroptosis-IN-6 and RSL3 in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3][4][5][6] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from oxidative damage.[2][4][5][6] By directly binding to and inactivating GPX4, RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers iron-dependent cell death known as ferroptosis.[1][2][3][4][5][6] The action of RSL3 is independent of glutathione depletion.[3]
Ferroptosis-IN-6 's mechanism of action is not described in the available search results. For a comprehensive comparison, experimental validation of its molecular target and downstream effects on the ferroptosis pathway is required.
Signaling Pathway of RSL3-Induced Ferroptosis
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Ferroptosis-IN-6: A Comparative Guide Using CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ferroptosis-IN-6, a novel ferroptosis inhibitor, with other established alternatives. We detail a CRISPR-based experimental framework for validating its molecular target, supported by structured data, detailed protocols, and visual workflows to facilitate understanding and replication.
Introduction to Ferroptosis and Target Validation
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it involves distinct morphological and biochemical features, such as mitochondrial shrinkage and the depletion of glutathione (GSH). The central axis of ferroptosis regulation involves the selenoenzyme Glutathione Peroxidase 4 (GPX4), which neutralizes lipid peroxides. Inhibition of GPX4, either directly by compounds like RSL3 or indirectly by depleting GSH with agents like Erastin, leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Given its role in various pathologies, including cancer and neurodegenerative diseases, the modulation of ferroptosis presents a promising therapeutic avenue. This compound has emerged as a potent inhibitor of this process. Validating the specific molecular target of such a compound is a critical step in drug development. CRISPR-Cas9 technology offers a powerful and precise tool for target identification and validation, allowing for systematic gene knockouts to probe for functional relationships between a gene and a compound's activity.
Performance Comparison: Ferroptosis Inhibitors
The efficacy of this compound is best assessed by its ability to rescue cells from death induced by potent ferroptosis inducers. This is typically quantified by measuring cell viability in the presence of an inducer and varying concentrations of the inhibitor. Below is a comparative summary of this compound and Ferrostatin-1, a well-characterized ferroptosis inhibitor, in rescuing HT-1080 fibrosarcoma cells from RSL3-induced ferroptosis.
| Parameter | This compound (Hypothetical Data) | Ferrostatin-1 (Reference Data) | Experimental Conditions |
| Inducer | RSL3 | RSL3 | 1 µM |
| Cell Line | HT-1080 | HT-1080 | --- |
| EC50 (Cell Rescue) | 50 nM | 100 nM | 24-hour incubation |
| Maximum Protection | >95% | >95% | At 1 µM |
| Target | Putative Novel Target | Radical-Trapping Antioxidant | --- |
| Mechanism | Target Engagement | Lipid ROS Scavenging | --- |
Note: The data for this compound is hypothetical and for illustrative purposes.
Detailed Experimental Protocol: CRISPR-Based Target Validation of a Ferroptosis Inhibitor
This protocol outlines a genome-wide CRISPR knockout screen to identify the molecular target of this compound. The principle is to identify genes whose loss sensitizes cells to ferroptosis, thereby suggesting that the protein products of these genes are either the direct target of this compound or are part of the pathway it modulates.
1. Cell Line and Reagent Preparation:
-
Cell Line: A human cell line sensitive to ferroptosis (e.g., HT-1080, Calu-1) that stably expresses Cas9.
-
CRISPR Library: A genome-wide lentiviral single-guide RNA (sgRNA) library.
-
Ferroptosis Inducer: RSL3 or Erastin.
-
Ferroptosis Inhibitor: this compound.
-
Reagents: Lentivirus packaging plasmids, transfection reagents, polybrene, puromycin, cell culture media, and viability assay reagents (e.g., CellTiter-Glo).
2. Determination of Sub-Lethal Inducer Concentration:
-
Perform a dose-response curve with the chosen ferroptosis inducer (e.g., RSL3) to determine the concentration that results in approximately 80-90% cell death after 24-48 hours. This concentration will be used for the screen.
3. Lentiviral Library Production and Transduction:
-
Produce the lentiviral sgRNA library by co-transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using puromycin.
4. CRISPR Knockout Screen:
-
Split the transduced cell population into two arms: a control group and a treatment group.
-
Treat the treatment group with the pre-determined sub-lethal concentration of the ferroptosis inducer (e.g., RSL3) and a concentration of this compound that provides partial but not complete rescue (e.g., EC20). The control group receives the vehicle.
-
Culture the cells for a period that allows for the manifestation of the phenotype (e.g., 10-14 days), ensuring sufficient cell doublings for gene knockout and subsequent selection pressure.
-
Maintain a sufficient number of cells to preserve the representation of the sgRNA library.
5. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform high-throughput sequencing to determine the abundance of each sgRNA in both populations.
6. Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are depleted in the treatment group compared to the control group.
-
Genes targeted by these depleted sgRNAs are considered candidate targets of this compound or essential components of the pathway it modulates. Depletion indicates that the loss of these genes confers sensitivity to ferroptosis in the presence of the inhibitor.
7. Target Validation:
-
Validate the top candidate genes from the screen using individual sgRNAs.
-
Generate knockout cell lines for each candidate gene.
-
Perform cell viability assays with the ferroptosis inducer and this compound to confirm that the knockout of the candidate gene phenocopies the sensitizing effect observed in the screen.
-
Further biochemical and biophysical assays (e.g., thermal shift assays, pull-down assays) can be used to confirm direct binding between this compound and the validated target protein.
Visualizing the Pathways and Workflows
Ferroptosis Signaling Pathway
The following diagram illustrates the core pathways of ferroptosis, highlighting the points of intervention for common inducers and the general mechanism of inhibitors.
Caption: Core ferroptosis pathway and points of modulation.
CRISPR Screen Workflow for Inhibitor Target Validation
This diagram outlines the key steps in the CRISPR-based screening process to identify the target of a ferroptosis inhibitor.
Caption: Workflow for CRISPR-based target validation of a ferroptosis inhibitor.
Navigating Ferroptosis: A Comparative Analysis of Ferrostatin-1 and GPX4 Inhibitors
A comparative guide for researchers, scientists, and drug development professionals on key modulators of ferroptotic cell death.
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] The ability to modulate this pathway holds significant therapeutic potential. This guide provides a comparative analysis of two key research compounds used to study and control ferroptosis: Ferrostatin-1 (Fer-1), a potent inhibitor, and direct inhibitors of Glutathione Peroxidase 4 (GPX4), such as RSL3, which are potent inducers of ferroptosis.
It is important to note that there is no publicly available scientific literature or data on a compound named "Ferroptosis-IN-6." Therefore, a direct comparison with Ferrostatin-1 is not feasible. This guide will instead focus on the well-characterized compound Ferrostatin-1 and contrast its activity with that of GPX4 inhibitors to provide a comprehensive understanding of different modes of ferroptosis modulation.
At a Glance: Ferrostatin-1 vs. GPX4 Inhibitors
| Feature | Ferrostatin-1 | GPX4 Inhibitors (e.g., RSL3) |
| Primary Function | Ferroptosis Inhibitor | Ferroptosis Inducer |
| Mechanism of Action | Radical-Trapping Antioxidant (RTA) | Covalent inhibition of GPX4 |
| Molecular Target | Lipid peroxyl radicals | Glutathione Peroxidase 4 (GPX4) |
| Effect on Lipid ROS | Decreases | Increases |
| Effect on GPX4 Activity | No direct effect | Directly inhibits |
| In Vivo Applicability | Limited by metabolic stability | Used in preclinical models |
Mechanism of Action: A Tale of Two Opposing Strategies
Ferrostatin-1 and GPX4 inhibitors represent two distinct and opposing strategies for modulating the ferroptosis pathway.
Ferrostatin-1: The Radical Scavenger
Ferrostatin-1 is a synthetic antioxidant that functions as a potent radical-trapping antioxidant (RTA).[3][4] It effectively inhibits ferroptosis by intercepting and neutralizing lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of this cell death process.[3][5] Its diarylamine structure is crucial for this activity.[3] While highly effective in vitro, the metabolic instability of its ester moiety can limit its in vivo applications.[4][6]
GPX4 Inhibitors: Disarming the Cell's Primary Defense
In contrast, compounds like RSL3 (RAS-selective lethal 3) induce ferroptosis by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4).[7][8] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[9][10] By inactivating GPX4, these inhibitors lead to the uncontrolled accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the opposing effects of Ferrostatin-1 and GPX4 inhibitors on the ferroptosis signaling pathway and a typical experimental workflow for their study.
Caption: Opposing effects of Ferrostatin-1 and RSL3 on the ferroptosis pathway.
Caption: A generalized experimental workflow for studying ferroptosis modulators.
Quantitative Data Comparison
The following table summarizes key quantitative data for Ferrostatin-1 and the GPX4 inhibitor RSL3.
| Parameter | Ferrostatin-1 | RSL3 | Cell Line | Reference |
| EC50 (Inhibition of Erastin-induced Ferroptosis) | ~60 nM | N/A | HT-1080 | [4] |
| IC50 (Induction of Ferroptosis) | N/A | ~100-200 nM | Various | [7][11] |
| Inhibition of Lipid Peroxidation | Potent | N/A (Induces) | Multiple | [5][12] |
| Effect on GPX4 Protein Levels | None | Can lead to degradation | PANC1 | [3] |
Key Experimental Protocols
1. Cell Viability Assay to Assess Ferroptosis
-
Objective: To quantify the protective effect of Ferrostatin-1 against RSL3-induced ferroptosis.
-
Materials:
-
Cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma).
-
96-well plates.
-
Ferrostatin-1 (Tocris Bioscience, Cat. No. 6853).
-
RSL3 (Selleck Chemicals, Cat. No. S8155).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570).
-
-
Protocol:
-
Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with a dose range of Ferrostatin-1 (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Add a fixed concentration of RSL3 (e.g., 200 nM) to the wells containing Ferrostatin-1. Include control wells with RSL3 alone, Ferrostatin-1 alone, and vehicle (DMSO).
-
Incubate the plate for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 of Ferrostatin-1's protective effect.
-
2. Lipid Peroxidation Assay using C11-BODIPY 581/591
-
Objective: To visualize and quantify the inhibition of lipid peroxidation by Ferrostatin-1.
-
Materials:
-
Cells cultured on glass-bottom dishes.
-
Ferrostatin-1.
-
RSL3.
-
C11-BODIPY 581/591 dye (Thermo Fisher Scientific, Cat. No. D3861).
-
Fluorescence microscope or flow cytometer.
-
-
Protocol:
-
Treat cells with RSL3 in the presence or absence of Ferrostatin-1 as described above.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. The dye will shift its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion.
-
Quantify the green fluorescence to measure the extent of lipid peroxidation.
-
3. Western Blot for GPX4 Expression
-
Objective: To determine if treatment with RSL3 affects GPX4 protein levels.
-
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibody against GPX4 (e.g., Abcam, Cat. No. ab125066).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
-
Conclusion
Ferrostatin-1 and GPX4 inhibitors like RSL3 are invaluable tools for dissecting the complex mechanisms of ferroptosis. While Ferrostatin-1 acts as a potent inhibitor by scavenging lipid radicals, GPX4 inhibitors trigger ferroptosis by disabling the cell's primary defense against lipid peroxidation. Understanding their distinct mechanisms of action is crucial for designing experiments and for the development of novel therapeutic strategies that target the ferroptosis pathway. The provided protocols offer a foundation for researchers to quantitatively assess the effects of these and other modulators of this critical cell death process.
References
- 1. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 6. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Ferroptosis-IN-6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of Ferroptosis-IN-6 with other established ferroptosis inhibitors, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the development of potent and specific inhibitors of ferroptosis is an area of intense research. This compound has been identified as a highly potent inhibitor of RSL3-induced ferroptosis, exhibiting a half-maximal effective concentration (EC50) of 25.5 nM. This guide delves into the current understanding of its mechanism of action and provides a comparative analysis with other well-known ferroptosis inhibitors.
Comparative Analysis of Ferroptosis Inhibitors
To provide a clear comparison of the efficacy of various ferroptosis inhibitors, the following table summarizes their reported potencies in inhibiting ferroptosis induced by RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4).
| Compound | Reported EC50/IC50 | Mechanism of Action |
| This compound | 25.5 nM | Potent inhibitor of RSL3-induced cell death (Specific molecular target not fully elucidated) |
| Ferrostatin-1 | ~60 nM | Radical-Trapping Antioxidant (RTA) |
| Liproxstatin-1 | Potent RTA | Radical-Trapping Antioxidant (RTA) |
| UAMC-3203 | 10 nM (in IMR-32 cells) | Improved Ferrostatin-1 analog, Radical-Trapping Antioxidant (RTA)[1] |
Mechanism of Action: A Closer Look
Ferroptosis is a complex process involving multiple interconnected pathways. The primary mechanism of ferroptotic cell death is the iron-dependent peroxidation of lipids, leading to membrane damage and cell lysis.
Established Ferroptosis Inhibitors: Radical-Trapping Antioxidants
Ferrostatin-1 and Liproxstatin-1 are well-characterized ferroptosis inhibitors that function as radical-trapping antioxidants (RTAs). They effectively neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing cell death. Their lipophilic nature allows them to intercalate into cellular membranes, where lipid peroxidation occurs.
This compound: A Potent but Enigmatic Inhibitor
While this compound demonstrates superior potency in inhibiting RSL3-induced ferroptosis, its precise molecular target and mechanism of action are not yet fully elucidated in publicly available literature. Its potent inhibition of ferroptosis induced by the direct GPX4 inhibitor RSL3 suggests that this compound may act downstream of GPX4, potentially by directly scavenging lipid radicals, or through a novel, as-yet-unidentified mechanism that modulates the cellular response to lipid peroxidation. Further research is required to pinpoint its direct binding partners and delineate its specific signaling pathway.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures involved in studying ferroptosis inhibitors, the following diagrams are provided.
Caption: Overview of the ferroptosis signaling pathway, highlighting inducers, core mechanisms, and inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of ferroptosis inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential.
Protocol: RSL3-Induced Ferroptosis Inhibition Assay
This protocol outlines a standard procedure for assessing the inhibitory effect of compounds on RSL3-induced ferroptosis in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, Ferrostatin-1) in the cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ferroptosis inhibitor).
-
Incubate the cells with the inhibitor for 1-2 hours.
3. Induction of Ferroptosis:
-
Prepare a working solution of RSL3 in the cell culture medium.
-
Add RSL3 to the wells to a final concentration known to induce significant cell death (e.g., 1 µM). Include wells with inhibitor only (no RSL3) and RSL3 only (no inhibitor) as controls.
-
Incubate the plate for an additional 6-24 hours.
4. Assessment of Cell Viability:
-
Measure cell viability using a commercially available assay kit, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
5. Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value, the concentration of the inhibitor that results in 50% protection from RSL3-induced cell death, using a non-linear regression analysis.
Conclusion
This compound stands out as a highly potent inhibitor of RSL3-induced ferroptosis. While its exact mechanism of action requires further investigation, its remarkable potency warrants significant attention from the research community. The provided comparative data and detailed experimental protocols offer a valuable resource for scientists working to further characterize this promising molecule and explore its therapeutic potential in ferroptosis-related diseases. Future studies focusing on target identification and in vivo efficacy will be crucial in fully understanding the capabilities of this compound.
References
Unveiling the Potency of Ferroptosis-IN-6: A Comparative Guide to its Inhibitory Activity Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ferroptosis-IN-6's performance, supported by experimental data, in preventing ferroptotic cell death. Contrary to its name suggesting an induction of ferroptosis, this compound is a potent inhibitor of this iron-dependent cell death pathway.
This compound has emerged as a significant small molecule inhibitor of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This guide delves into the cross-validation of its activity, presenting a clear comparison across various cell lines and detailing the experimental protocols utilized to ascertain its efficacy. The data presented is crucial for researchers investigating the therapeutic potential of targeting ferroptosis in a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.
Comparative Efficacy of this compound
The inhibitory potential of this compound has been evaluated in different cell lines against ferroptosis induced by the classical inducer, RSL3. The half-maximal effective concentration (EC50) serves as a key metric for its potency.
| Cell Line | Inducer | This compound EC50 (nM) | Reference |
| HT-1080 (Human Fibrosarcoma) | RSL3 | 25.5 | [1][2][3] |
This table will be populated with further data as it becomes available from the primary literature.
Mechanism of Action: A Glimpse into Ferroptosis Inhibition
Ferroptosis is a complex process involving multiple interconnected pathways. This compound exerts its inhibitory effect by intervening in the cascade of events that lead to lipid peroxidation and eventual cell death. The primary target of RSL3, the inducer used in these studies, is Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. By inhibiting RSL3-induced cell death, this compound likely acts downstream of GPX4 inhibition or through a parallel protective pathway.
Caption: Signaling pathway of RSL3-induced ferroptosis and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay
This assay is fundamental to determining the concentration-dependent protective effect of this compound against an inducing agent.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of the ferroptosis inducer (e.g., RSL3 at a concentration known to induce significant cell death).
-
Inhibitor Addition: Concurrently, treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle control, inducer-only control).
-
Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Caption: Experimental workflow for the cell viability assay to determine the EC50 of this compound.
Lipid Peroxidation Assay
This assay directly measures the hallmark of ferroptosis, the accumulation of lipid reactive oxygen species (ROS), and assesses the ability of this compound to prevent it.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with the ferroptosis inducer and various concentrations of this compound as described for the viability assay.
-
Fluorescent Probe Staining: Towards the end of the treatment period, incubate the cells with a lipid peroxidation sensor probe, such as C11-BODIPY™ 581/591, according to the manufacturer's instructions. This probe exhibits a fluorescence emission shift from red to green upon oxidation.
-
Cell Harvesting and Analysis: Harvest the cells and analyze them by flow cytometry.
-
Data Quantification: Quantify the level of lipid peroxidation by measuring the shift in fluorescence intensity in the green channel. Compare the fluorescence in treated cells to that of control cells to determine the extent of inhibition by this compound.
Caption: Workflow for the lipid peroxidation assay using a fluorescent probe.
This guide provides a foundational understanding of the inhibitory activity of this compound. Further research, including its evaluation in a broader range of cell lines and in vivo models, will be crucial in elucidating its full therapeutic potential. The provided protocols offer a standardized approach for researchers to independently validate and expand upon these findings.
References
Comparative Transcriptomics of Ferroptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to various ferroptosis-inducing compounds is critical. This guide provides a comparative analysis of the transcriptomic landscapes elicited by established ferroptosis inducers, offering insights into their mechanisms of action and facilitating the selection of appropriate tool compounds for research.
While specific transcriptomic data for Ferroptosis-IN-6 is not yet widely available in public databases, a comparative analysis of well-characterized inducers such as erastin, RSL3, and FIN56 can provide a valuable framework for interpreting experimental results. These compounds, while all culminating in iron-dependent lipid peroxidation and cell death, engage distinct molecular pathways, leading to unique gene expression signatures.
Comparative Analysis of Transcriptomic Changes
The following table summarizes the key transcriptomic alterations observed in cells treated with common ferroptosis inducers. This data is compiled from various studies employing RNA sequencing (RNA-seq) to profile gene expression changes.
| Gene/Pathway Category | Erastin | RSL3 | FIN56 | General Observations & Key Genes |
| Glutathione Metabolism | Downregulation of genes involved in glutathione synthesis. | Minimal direct impact on glutathione synthesis genes. | Indirect effects on glutathione pathway. | Erastin directly inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion. Key gene: SLC7A11.[1] |
| GPX4 Regulation | Indirectly affects GPX4 activity through glutathione depletion. | Directly inhibits GPX4 activity. | Induces the degradation of GPX4 protein.[2][3] | RSL3 is a direct and potent inhibitor of glutathione peroxidase 4 (GPX4).[2] FIN56 promotes the degradation of GPX4 protein.[2] |
| Iron Metabolism | Upregulation of genes involved in iron uptake and storage. | Upregulation of iron metabolism-related genes. | Upregulation of genes related to iron handling. | Increased expression of transferrin receptor (TFRC) and potential alterations in ferritin subunits (FTH1, FTL) are common findings. |
| Lipid Metabolism | Upregulation of genes involved in lipid peroxidation. | Significant upregulation of lipid metabolism and peroxidation genes. | Upregulation of genes associated with lipid biosynthesis and peroxidation. | Acyl-CoA synthetase long-chain family member 4 (ACSL4) is often upregulated, playing a key role in incorporating polyunsaturated fatty acids into lipids, a crucial step in ferroptosis. |
| Oxidative Stress Response | Upregulation of NRF2 target genes as a compensatory response. | Strong induction of oxidative stress response pathways. | Activation of cellular stress response pathways. | The transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response and its target genes are often induced. |
| Heat Shock Proteins | Induction of various heat shock protein genes. | Upregulation of heat shock proteins. | Upregulation of heat shock protein family members. | Increased expression of genes like HMOX1 (heme oxygenase 1) is a common marker of oxidative stress in ferroptosis. |
| p53 Signaling | Can activate the p53 pathway. | p53-dependent and -independent effects reported. | Effects on p53 signaling are less characterized. | The tumor suppressor p53 can sensitize cells to ferroptosis, in part by repressing the expression of SLC7A11.[1] |
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of cells treated with ferroptosis inducers is outlined below.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive to ferroptosis).
-
Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound and other ferroptosis inducers (e.g., erastin, RSL3) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high purity (A260/A280 ratio ~2.0) and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological processes and pathways. Tools such as DAVID, Metascape, or GSEA can be used for this purpose.
Visualizing the Landscape of Ferroptosis Induction
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the signaling pathways involved in ferroptosis.
Caption: A generalized workflow for the comparative transcriptomic analysis of ferroptosis inducers.
Caption: Simplified signaling pathways of common ferroptosis inducers.
References
Safety Operating Guide
Proper Disposal of Ferroptosis-IN-6: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals like Ferroptosis-IN-6 is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this compound, a potent inhibitor of ferroptosis. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1517780-59-4) was not fully available, the following procedures are based on general best practices for the disposal of small molecule inhibitors and information gleaned from partial safety documentation. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with the following safety protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of personal protective equipment. At a minimum, the following PPE should be worn:
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the solid compound or preparing solutions. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, involves a multi-step process designed to minimize risk and ensure regulatory compliance.
Step 1: Deactivation (if required and feasible)
Consult with your institution's EHS department to determine if a chemical deactivation step is necessary and to obtain an approved protocol. Direct disposal without deactivation is often the standard procedure for small quantities of research chemicals. Do not attempt to neutralize or deactivate the chemical without a validated and approved protocol.
Step 2: Segregation and Collection
-
Solid Waste:
-
Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), CAS number ("1517780-59-4"), and the approximate quantity.
-
-
Liquid Waste:
-
For solutions of this compound (e.g., dissolved in DMSO), collect all waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO"), their approximate concentrations, and the total volume.
-
Never dispose of this compound solutions down the drain.
-
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or their designated hazardous waste contractor to schedule a pickup of the waste container.
-
Provide them with a complete and accurate description of the waste as detailed on the label.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
On Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill:
-
For small spills of the solid compound, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your facility.
Safeguarding Your Research: A Comprehensive Guide to Handling Ferroptosis-IN-6
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals utilizing Ferroptosis-IN-6. This document provides immediate, actionable information for the safe handling, storage, and disposal of this compound, alongside a detailed experimental protocol to support your research endeavors.
This compound is a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[1] As with any research chemical, a thorough understanding of its handling requirements is paramount to ensure laboratory safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar small molecule compounds used in research settings. It is crucial to treat this compound with the appropriate level of caution.
Immediate Safety and Handling
All personnel handling this compound must be trained in standard laboratory safety procedures. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE when handling this compound in solid or dissolved form.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured workflow ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
Liquid Waste: Collect in a compatible, sealed, and properly labeled waste container. As this compound is typically dissolved in Dimethyl Sulfoxide (DMSO), the waste should be handled according to your institution's guidelines for organic solvent waste.[2][3][4][5][6] Do not pour down the drain.
-
Decontamination: Decontaminate work surfaces with a suitable laboratory detergent and 70% ethanol.
Experimental Protocol: Inhibition of RSL3-Induced Ferroptosis
This protocol provides a general framework for assessing the inhibitory effect of this compound on RSL3-induced ferroptosis in a cell-based assay.
Materials:
-
This compound
-
RSL3 (a ferroptosis inducer)
-
Cell line of interest (e.g., HT-1080)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.[1]
-
Prepare a stock solution of RSL3 (e.g., 1 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and a working concentration of RSL3 in cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound to the designated wells.
-
Incubate for 1-2 hours.
-
Add the medium containing the working concentration of RSL3 to the wells (except for the vehicle control wells).
-
Include appropriate controls:
-
Vehicle control (cells treated with DMSO-containing medium only)
-
RSL3 only (cells treated with RSL3 to induce ferroptosis)
-
This compound only (to assess any cytotoxic effects of the inhibitor alone)
-
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Measure cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) for the inhibition of RSL3-induced cell death.
-
Understanding the Mechanism: Ferroptosis Signaling Pathway
Ferroptosis is a complex process involving iron metabolism, lipid peroxidation, and the depletion of antioxidant defenses. This compound acts as an inhibitor within this pathway.
By adhering to these safety and operational guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge in the field of ferroptosis and drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
